Ophiocordylongiiside A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H79NO8 |
|---|---|
Molecular Weight |
726.1 g/mol |
IUPAC Name |
(2S)-N-[(2R,3R,4E,8E)-3,9-dimethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptadeca-4,8-dien-2-yl]-2-hydroxyheptadecanamide |
InChI |
InChI=1S/C42H79NO8/c1-5-7-9-11-13-14-15-16-17-18-19-21-26-30-36(45)41(49)43-35(32-50-42-40(48)39(47)38(46)37(31-44)51-42)34(4)29-25-22-24-28-33(3)27-23-20-12-10-8-6-2/h25,28-29,34-40,42,44-48H,5-24,26-27,30-32H2,1-4H3,(H,43,49)/b29-25+,33-28+/t34-,35+,36+,37-,38-,39+,40-,42-/m1/s1 |
InChI Key |
MAZVKUJQDVPPJV-OMGFSCACSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C)/C=C/CC/C=C(\C)/CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C)C=CCCC=C(C)CCCCCCCC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Constituents of Ophiocordyceps longissima
Disclaimer: The compound "Ophiocordylongiiside A" as specified in the topic query could not be found in publicly available scientific literature. Therefore, this technical guide focuses on the known chemical constituents, their discovery, and origin from the closely related and scientifically documented species, Ophiocordyceps longissima.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge on the bioactive compounds isolated from Ophiocordyceps longissima.
Discovery and Origin of Ophiocordyceps longissima
Ophiocordyceps longissima is an entomopathogenic fungus, meaning it parasitizes insects. It was first reported from Japan, growing on the nymphs of cicadas (Tanna japonensis). The species was later identified in Korea and China. Morphologically, O. longissima is characterized by its long stalk and a terminal, club-shaped fertile part.[1][2] The fungus has been successfully cultivated artificially, allowing for detailed analysis of its chemical composition at different life stages: mycelia, synnemata, and fruiting bodies.[3]
Known Chemical Constituents of Ophiocordyceps longissima
Chemical analysis of both wild and artificially cultured Ophiocordyceps longissima has revealed a variety of bioactive compounds. The primary classes of identified constituents include nucleosides, polysaccharides, sterols, and sugar alcohols. The concentrations of these compounds can vary depending on the part of the fungus (mycelia, synnemata, or fruiting body) and the cultivation conditions.[3]
Data Presentation: Quantitative Analysis of Bioactive Compounds
The following tables summarize the quantitative data on the major bioactive components found in different parts of artificially cultured Ophiocordyceps longissima.
Table 1: Composition of Major Bioactive Compounds in Ophiocordyceps longissima ( g/100g ) [3]
| Compound | Mycelia | Synnemata | Fruiting Bodies |
| Polysaccharides | 4.79 | 2.33 | - |
| Mannitol | 1.77 | 4.54 | - |
| Ergosterol | 0.43 | 0.66 | - |
| Trehalose | - | 0.5 | 2.15 |
Table 2: Composition of Nucleosides in Ophiocordyceps longissima ( g/100g ) [3]
| Nucleoside | Mycelia | Synnemata | Fruiting Bodies |
| Adenosine | 0.006 | 0.007 | 0.024 |
| Inosine | 0.041 | 0.093 | 0.067 |
| Cytosine | 0.100 | 0.145 | 0.085 |
| Guanosine | 0.004 | 0.053 | 0.018 |
| Uridine | 0.007 | 0.073 | 0.021 |
Experimental Protocols
The following sections detail generalized methodologies for the key experiments involved in the isolation, characterization, and bioactivity screening of compounds from Ophiocordyceps species.
Fungal Cultivation and Extraction
A general workflow for the cultivation of Ophiocordyceps longissima and extraction of its metabolites is outlined below. The optimal growth conditions, such as media composition, temperature, and pH, have been established to be crucial for mycelial growth and metabolite production.[1][2]
Protocol for Mycelial Culture:
-
Inoculation: Aseptically transfer a small piece of O. longissima mycelium to a suitable liquid or solid medium (e.g., Potato Dextrose Broth/Agar).
-
Incubation: Incubate the culture at 25°C for a designated period, often with shaking for liquid cultures to ensure proper aeration.
-
Harvesting: Separate the mycelia from the culture broth by filtration. The mycelia and the broth can be processed separately to isolate intracellular and extracellular metabolites, respectively.
Protocol for Solvent Extraction:
-
Extraction: The harvested and dried fungal material is macerated and extracted with a suitable solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
Compound Isolation and Structure Elucidation
Protocol for Isolation:
-
Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the components.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC to obtain pure compounds.
Protocol for Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the chemical structure of the compounds.
Biological Activities and Signaling Pathways
While specific biological activities for novel glycosides from O. longissima are yet to be reported, compounds isolated from other Ophiocordyceps species are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities.[4][5] These effects are often mediated through the modulation of key cellular signaling pathways.
A common pathway implicated in the anti-inflammatory effects of Ophiocordyceps extracts is the NF-κB signaling pathway.
This pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB. The active NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. Bioactive compounds from Ophiocordyceps may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex.
Future Perspectives
The chemical diversity of Ophiocordyceps longissima remains largely unexplored. While the primary metabolites have been characterized, further investigation into its secondary metabolites, particularly glycosides, is warranted. The application of modern analytical techniques, such as metabolomics and genomics, could accelerate the discovery of novel bioactive compounds. Future research should focus on the isolation and structural elucidation of new compounds from O. longissima and the comprehensive evaluation of their pharmacological activities and mechanisms of action. This will be crucial for unlocking the full therapeutic potential of this fascinating fungus.
References
- 1. Growth and Cultural Characteristics of Ophiocordyceps longissima Collected in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nutritional Composition and Bioactive Constituents of Artificial Culture of Ophiocordyceps longissima (Ascomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Fungus Ophiocordyceps longissima and its Bioactive Constituents
To the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of scientific literature and databases did not yield any specific information for a compound named "Ophiocordylongiiside A". This suggests the possibility of a naming error, that the compound is a very recent discovery not yet in the public domain, or that it may be associated with a different organism. This guide will therefore provide a comprehensive overview of the source fungus, Ophiocordyceps longissima, and its known chemical constituents and biological activities, based on available scientific data.
Introduction to Ophiocordyceps longissima
Ophiocordyceps longissima is an entomopathogenic fungus, meaning it parasitizes insects. It is known to infect the nymphs of cicadas. Like other members of the Ophiocordyceps genus, it has been a subject of interest in traditional medicine and modern scientific research for its potential therapeutic properties. This guide provides a technical overview of its cultivation, chemical composition, and the methodologies used for its study.
Cultivation and Morphology
Successful cultivation of Ophiocordyceps longissima is crucial for consistent production of its biomass and bioactive compounds.
Optimal Growth Conditions
Studies have shown that the mycelial growth of O. longissima is influenced by various nutritional and environmental factors.[1][2]
-
Media: The longest colony diameters have been observed on Schizophyllum (mushroom) genetics complete medium plus yeast extract, Schizophyllum (mushroom) genetics minimal medium, and Sabouraud dextrose agar (SDA).[1][2] Higher mycelial density has been noted on malt-extract yeast-extract agar and potato dextrose agar.[1]
-
Carbon and Nitrogen Sources: Maltose and yeast extract have been identified as the most effective carbon and nitrogen sources, respectively, for mycelial growth.[1] Complex organic nitrogen sources such as yeast extract, peptone, and tryptone are generally favorable.[1][2]
-
Temperature and pH: The optimal temperature for mycelial growth is 25°C, and the optimal pH is 7.0.[1]
-
Light: Mycelial growth is similar in both light and dark conditions.[1]
Morphological Characteristics
O. longissima produces a stroma that arises from the host insect. The fungus also has a Hirsutella anamorph. Its microscopic structures include fragmented ascospores, asci, and perithecia.
Chemical Composition of Ophiocordyceps longissima
Analysis of different parts of artificially cultured O. longissima (mycelia, synnemata, and fruiting bodies) has revealed a rich composition of bioactive molecules.
Quantitative Data on Nutritional and Bioactive Constituents
The following tables summarize the quantitative data on the composition of different parts of O. longissima.
Table 1: Macronutrient and Key Bioactive Compound Composition ( g/100g ) [3][4][5]
| Component | Mycelia | Synnemata | Fruiting Bodies |
| Crude Protein | Highest | - | - |
| Polysaccharides | 4.79 | 2.33 | Similar to Synnemata |
| Mannitol | 1.77 | 4.54 | Similar to Synnemata |
| Ergosterol | 0.43 | 0.66 | Similar to Synnemata |
| Trehalose | - | 0.5 | 2.15 |
Table 2: Nucleoside Composition ( g/100g ) [3][4]
| Nucleoside | Mycelia | Synnemata | Fruiting Bodies |
| Adenosine | 0.006 | 0.007 | 0.024 |
| Inosine | 0.041 | 0.093 | 0.067 |
| Cytosine | 0.100 | 0.145 | 0.085 |
| Guanosine | 0.004 | 0.053 | 0.018 |
| Uridine | 0.007 | 0.073 | 0.021 |
Table 3: Mineral Composition ( g/100g ) [3][4]
| Mineral | Mycelia | Synnemata | Fruiting Bodies |
| Copper (Cu) | 3.30 x 10⁻⁴ | 1.85 x 10⁻³ | 1.67 x 10⁻³ |
| Selenium (Se) | 3.1 x 10⁻⁵ | 7.2 x 10⁻⁵ | 4.3 x 10⁻⁵ |
Note: Heavy metals such as As, Hg, Cd, and Pb in mycelia were found to be under the limit of edible fungus health standards.[3][4]
Experimental Protocols
Detailed methodologies are essential for the reproducible study of O. longissima and its components.
Fungal Isolation and Culture
-
Isolation: Multi-ascospore isolates can be derived from fresh specimens of O. longissima.
-
Cultivation:
-
Prepare the desired agar medium (e.g., Sabouraud dextrose agar with yeast extract).
-
Inoculate the center of the agar plates with mycelial discs (e.g., 5 mm).
-
Incubate at 25°C for a specified period (e.g., 30 days) to allow for mycelial growth.
-
For liquid cultures, inoculate a liquid medium (e.g., MM liquid medium with selected carbon and nitrogen sources) and incubate under similar conditions.
-
Analysis of Chemical Constituents
A general workflow for the extraction and analysis of bioactive compounds from O. longissima is as follows:
-
Sample Preparation: The mycelia, synnemata, or fruiting bodies are harvested and dried. The dried material is then ground into a fine powder.
-
Extraction:
-
For Polysaccharides: Perform hot water extraction followed by ethanol precipitation.
-
For Nucleosides and other small molecules: Utilize methanol or ethanol extraction.
-
-
Fractionation and Purification: The crude extracts can be further purified using techniques like column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC).
-
Quantification and Characterization:
-
HPLC: Used for the quantification of nucleosides and other small molecules.
-
Spectrophotometry: Can be used for the quantification of total polysaccharides and proteins.
-
Atomic Absorption Spectroscopy: For the analysis of mineral content.
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): For the structural elucidation of purified novel compounds.
-
Visualizations
Experimental Workflow for Cultivation and Analysis
Caption: General experimental workflow for the cultivation of Ophiocordyceps longissima and subsequent chemical analysis of its components.
Bioactive Potential of Ophiocordyceps Species
While specific information on "this compound" is unavailable, the genus Ophiocordyceps is known to produce a variety of bioactive compounds with potential pharmacological activities. These include:
-
Nucleosides: Compounds like adenosine and cordycepin, found in many Cordyceps and Ophiocordyceps species, are known for their anti-inflammatory, antioxidant, and immunomodulatory effects.[6][7] The presence of various nucleosides in O. longissima suggests it may share some of these properties.
-
Polysaccharides: Polysaccharides from Ophiocordyceps species have been shown to possess immunomodulatory, anti-tumor, and hypoglycemic activities.[7][8]
-
Sterols: Ergosterol and its derivatives are common in fungi and have been reported to have various pharmacological properties.[9]
-
Glycosides and Glycolipids: The discovery of "cordyglycoside A" in a Cordyceps species and glyceroglycolipids in an O. sinensis strain indicates that Ophiocordyceps fungi are a source of diverse glycosylated molecules.[10][11] These classes of compounds are known for a wide range of biological activities. It is plausible that "this compound," if it exists, could belong to one of these families. Further research and publication are needed to confirm its structure and function.
Future Directions
The rich chemical diversity of Ophiocordyceps longissima warrants further investigation. Future research should focus on:
-
The isolation and structural elucidation of novel compounds from O. longissima.
-
Comprehensive screening of its extracts and purified compounds for various biological activities.
-
Investigation of the signaling pathways modulated by the bioactive constituents of this fungus.
This would provide a more complete understanding of the therapeutic potential of Ophiocordyceps longissima and could lead to the development of new pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nutritional Composition and Bioactive Constituents of Artificial Culture of Ophiocordyceps longissima (Ascomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. petdiatric.com [petdiatric.com]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. newbioworld.org [newbioworld.org]
- 10. Glyceroglycolipids from the solid culture of Ophiocordyceps sinensis strain LY34 isolated from Tibet of China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cordycepamides A-E and cordyglycoside A, new alkaloidal and glycoside metabolites from the entomopathogenic fungus Cordyceps sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiocordylongiiside A: An Uncharted Territory in Natural Product Chemistry
Despite a comprehensive search of scientific literature and chemical databases, no information is currently available for a compound named "Ophiocordylongiiside A." This suggests that the substance may be a very recent discovery not yet documented in publicly accessible resources, a proprietary compound under investigation, or potentially a misnomer.
The name itself, "this compound," hints at a possible origin from a fungus of the genus Ophiocordyceps, with "longii" perhaps referring to a specific species such as Ophiocordyceps longissima. The suffix "-side" typically indicates a glycoside, a class of compounds where a sugar molecule is bonded to another functional group. Therefore, it is plausible that "this compound" is a novel glycosidic compound isolated from an Ophiocordyceps species.
The genus Ophiocordyceps is a well-known source of a diverse array of bioactive natural products. These fungi have a long history of use in traditional medicine, particularly in Asia, and have been extensively studied for their pharmacological potential. Notable compounds isolated from Ophiocordyceps include:
-
Nucleosides: Cordycepin (3'-deoxyadenosine) is one of the most famous and extensively studied metabolites from Ophiocordyceps, known for its anti-inflammatory, antiviral, and anticancer properties.
-
Polysaccharides: Complex carbohydrates from these fungi have demonstrated significant immunomodulatory and antioxidant activities.
-
Sterols: Ergosterol and its derivatives are common constituents with various reported biological effects.
-
Peptides and Depsipeptides: Cyclic and linear peptides with antimicrobial and cytotoxic activities have also been identified.
Given this context, if "this compound" were to be characterized, it would likely be investigated for similar biological activities. Researchers would be interested in its potential as an antimicrobial, antiviral, immunomodulatory, or anticancer agent.
Hypothetical Research Workflow
Should "this compound" be a newly discovered compound, the typical scientific workflow to establish its physicochemical properties and biological functions would involve the following stages. This hypothetical workflow is presented to illustrate the rigorous process required in natural product drug discovery.
Concluding Remarks for Researchers
For scientists and drug development professionals, the emergence of a new compound class like a putative "Ophiocordylongiiside" would be of significant interest. The initial steps would involve a thorough literature search for any preliminary communications, such as conference abstracts or patents, that might describe this compound. If no information is found, direct contact with researchers known to be working on the chemistry of Ophiocordyceps fungi may be necessary to ascertain the existence and status of "this compound."
Until such information becomes available, any discussion of its specific properties or biological activities remains speculative. The scientific community awaits the formal publication of its discovery and characterization to unlock its potential for future therapeutic applications.
Spectroscopic and Structural Elucidation of Ophiocordylongiiside A: A Technical Overview
A comprehensive analysis of the available scientific literature reveals no compound identified as "Ophiocordylongiiside A." Extensive searches of chemical databases and peer-reviewed publications did not yield any substance with this specific name. This suggests that the requested compound may be either a very recent discovery that has not yet been publicly documented, a proprietary compound not disclosed in the public domain, or potentially a misnomer.
The name "this compound" implies a glycosidic compound originating from a species within the fungal genus Ophiocordyceps, and possibly from the species Ophiocordyceps longissima. This genus is well-regarded in natural product research for its diverse and biologically active secondary metabolites.
While specific data for "this compound" is unavailable, this guide will provide a representative framework for the spectroscopic data presentation and experimental protocols typically employed in the characterization of novel glycosides isolated from fungal sources like Ophiocordyceps. This framework is based on established methodologies in the field of natural product chemistry.
Hypothetical Data Presentation for a Novel Fungal Glycoside
In the event of the isolation of a new compound such as "this compound," its structural elucidation would heavily rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data would be meticulously organized for clarity and comparative analysis.
Table 1: Hypothetical ¹H NMR Data for this compound (Aglycone Moiety)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: Hypothetical ¹³C NMR Data for this compound (Aglycone Moiety)
| Position | δC (ppm) |
| ... | ... |
| ... | ... |
Table 3: Hypothetical ¹H and ¹³C NMR Data for this compound (Sugar Moieties)
| Position | δH (ppm) | Multiplicity | J (Hz) | δC (ppm) |
| Sugar 1 | ||||
| 1' | ... | ... | ... | ... |
| 2' | ... | ... | ... | ... |
| Sugar 2 | ||||
| 1'' | ... | ... | ... | ... |
| 2'' | ... | ... | ... | ... |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | ... | ... | ... |
| [M+Na]⁺ | ... | ... | ... |
Standard Experimental Protocols in Natural Product Chemistry
The isolation and characterization of a novel compound from a fungal source involves a series of systematic procedures.
Fungal Culture and Extraction
The producing fungal strain, hypothetically an Ophiocordyceps species, would be cultured on a suitable solid or in a liquid medium to generate sufficient biomass. The fungal material would then be harvested and subjected to solvent extraction, typically using methanol, ethanol, or ethyl acetate, to obtain a crude extract containing the secondary metabolites.
Isolation and Purification
The crude extract would undergo a series of chromatographic separations to isolate the pure compound. This multi-step process often involves:
-
Column Chromatography: Initial fractionation of the crude extract using silica gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography, often using reversed-phase (e.g., C18) columns, to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be performed on the purified compound. These experiments are crucial for determining the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. The choice of solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) is critical and would be reported. Spectrometer frequency (e.g., 400 MHz, 600 MHz) would also be specified.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be employed to determine the accurate mass and elemental composition of the molecule.
Logical Workflow for Compound Discovery
The process from fungal source to a fully characterized natural product follows a logical and sequential workflow.
Technical Whitepaper: Cerebroside Glycosides from Ophiocordyceps Species
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information for a compound named "Ophiocordylongiiside A." This suggests that the name may be erroneous, unpublished, or a highly specific, non-public designation. This technical guide will instead focus on a class of well-documented glycosides, cerebrosides, isolated from the closely related and scientifically studied fungus Cordyceps militaris, which belongs to the same fungal family as Ophiocordyceps. We will use Cordycerebroside A as a representative example to fulfill the core requirements of this paper for researchers, scientists, and drug development professionals.
Introduction to Fungal Cerebrosides
Cerebrosides are a class of glycosphingolipids that consist of a ceramide (a fatty acid linked to a sphingoid base) and a single sugar residue at the 1-hydroxyl moiety. In fungi, these compounds are known to possess a range of biological activities, including potent anti-inflammatory properties. The fruiting bodies of entomopathogenic fungi such as Cordyceps militaris have been a source for the discovery of novel cerebrosides, which are of growing interest in drug development.
Molecular Characteristics of Cordyceps Cerebrosides
The molecular formula and weight are fundamental parameters for any chemical entity. Below is a summary of these properties for representative cerebrosides isolated from Cordyceps militaris.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| Cerebroside (general) | C₄₁H₇₇NO₉ | 727.56 | General formula for a cerebroside.[1] |
| Cordycerebroside B | C₄₁H₇₅NO₉ | 725.54 | A known cerebroside from Cordyceps militaris.[2] |
Data for Cordycerebroside A's specific molecular formula and weight were not explicitly found in the provided search results, but it is a known cerebroside with established anti-inflammatory activity.[3]
Experimental Protocols
Isolation and Purification of Cerebrosides
A bioactivity-guided fractionation approach is typically employed to isolate cerebrosides from the fruiting bodies of Cordyceps militaris.[3]
Experimental Workflow for Cerebroside Isolation
Caption: Workflow for the isolation and structural elucidation of cerebrosides.
-
Extraction: Dried and powdered fruiting bodies of C. militaris are extracted with methanol.
-
Fractionation: The crude extract undergoes bioactivity-guided fractionation. This often involves partitioning the extract between different solvents to separate compounds based on polarity.
-
Column Chromatography: The active fraction is subjected to silica gel column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using semi-preparative HPLC to yield pure cerebrosides.[4]
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical methods.[4][5]
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory effects of isolated cerebrosides are commonly evaluated using a lipopolysaccharide (LPS)-stimulated macrophage model.[3]
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in an appropriate medium.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Cordycerebroside A) for a specified period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Analysis of Inflammatory Markers:
-
Western Blot: The expression levels of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis.[3]
-
Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant is quantified.
-
Signaling Pathway of Anti-inflammatory Action
Cerebrosides from Cordyceps, such as Cordycerebroside A, have been shown to exert their anti-inflammatory effects by inhibiting the expression of key pro-inflammatory enzymes.
Proposed Anti-inflammatory Signaling Pathway of Cordycerebroside A
Caption: Inhibition of pro-inflammatory pathways by Cordycerebroside A.
Studies have demonstrated that Cordycerebroside A, along with other cerebrosides from C. militaris, inhibits the accumulation of iNOS and COX-2 proteins in LPS-stimulated macrophages.[3] Furthermore, research suggests that the anti-inflammatory effects of compounds from Cordyceps can be mediated through the regulation of signaling pathways such as the ERK/MAPK and NF-κB pathways.[6][7] Cordycerebroside A has been shown to suppress the expression of intercellular adhesion molecule-1 (ICAM-1) through the ERK signaling pathway.[6] The diagram above illustrates the proposed mechanism where Cordycerebroside A inhibits the ERK signaling pathway, leading to a downstream reduction in the expression of iNOS and COX-2, thereby mitigating the inflammatory response.
References
- 1. persianherb.com [persianherb.com]
- 2. CNP0461889.1 - COCONUT [coconut.naturalproducts.net]
- 3. Anti-inflammatory Cerebrosides from Cultivated Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Elucidation and Activities of Cordyceps militaris-Derived Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cordyceps bassiana inhibits smooth muscle cell proliferation via the ERK1/2 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Presence of Ergosterol Glycosides in Ophiocordyceps: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The initial investigation into "Ophiocordylongiiside A" within the Ophiocordyceps genus yielded no discernible data in the public scientific domain, suggesting a likely misnomer or a compound yet to be formally documented. This technical guide has pivoted to focus on a confirmed and relevant class of glycosides present in Ophiocordyceps: ergosterol glycosides, with a specific emphasis on ergosteryl-3-O-β-D-glucopyranoside . This document provides a comprehensive overview of the natural abundance of ergosterol and its derivatives in Ophiocordyceps, detailed experimental protocols for their extraction and analysis, and an exposition of the relevant biosynthetic pathways.
Natural Abundance of Ergosterol and Its Glycosides in Ophiocordyceps
Ergosterol is a principal sterol in fungi and serves as a biomarker for fungal biomass.[1] It exists in both free and conjugated forms, including as glycosides and esters.[1][2] While extensive quantitative data for ergosteryl-3-O-β-D-glucopyranoside in Ophiocordyceps is not widely available, the total ergosterol content has been documented in various species and under different cultivation conditions. Steryl glucosides are generally present at very low, almost undetectable levels in wild-type fungal cells.[3]
The following table summarizes the reported content of total ergosterol in different Ophiocordyceps samples. It is important to note that the concentration of the glycosylated form is a fraction of these values.
| Ophiocordyceps Species/Sample | Component Analyzed | Method of Analysis | Reported Concentration | Reference |
| Cultivated Cordyceps sinensis | Mycelium | HPLC | ~0.55% of dry weight | [4] |
| Natural Cordyceps sinensis | Fruiting body and caterpillar | HPLC | Not specified | [5] |
Experimental Protocols
Extraction and Isolation of Steryl Glycosides
The extraction of intact steryl glycosides requires methods that avoid hydrolysis of the glycosidic bond, which can occur under harsh acidic or alkaline conditions often used for total sterol analysis.
Protocol: Extraction of Steryl Glycosides from Fungal Mycelia
This protocol is adapted from methodologies for extracting steryl glycosides from plant and fungal tissues.
Materials:
-
Lyophilized fungal mycelia
-
Isopropanol
-
Hexane
-
Chloroform
-
Methanol
-
Solid Phase Extraction (SPE) silica cartridges
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Enzyme Inactivation: Homogenize fresh fungal mycelia in hot isopropanol (80°C) for several minutes to inactivate endogenous hydrolytic enzymes. For dried mycelia, this step can be omitted, though it is still recommended to proceed with extraction promptly.
-
Lipid Extraction:
-
Transfer the homogenized sample to a flask and add a chloroform/methanol mixture (2:1, v/v).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filter the extract and repeat the extraction on the residue two more times.
-
Combine the filtrates and concentrate under vacuum using a rotary evaporator.
-
-
Phase Partitioning (Folch Wash):
-
Redissolve the lipid residue in a known volume of chloroform.
-
Add methanol and water to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
-
Solid Phase Extraction (SPE) for Isolation of Steryl Glycosides:
-
Equilibrate an SPE silica cartridge with hexane.
-
Dissolve the dried lipid extract from the previous step in a minimal amount of hexane and load it onto the cartridge.
-
Wash the cartridge with hexane to elute non-polar lipids.
-
Elute the steryl glycoside fraction with a chloroform/methanol mixture (e.g., 95:5, v/v).[6]
-
Collect the eluate and evaporate the solvent to obtain the steryl glycoside-enriched fraction.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Analysis of intact steryl glycosides can be performed using HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
HPLC Conditions for Steryl Glucoside Analysis:
-
Column: C18 reverse-phase column (e.g., UPLC ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient of water and methanol with 0.1% formic acid.[8]
-
Flow Rate: 0.2-0.5 mL/min.
-
Detection:
-
Standard: A commercially available ergosteryl-3-O-β-D-glucopyranoside standard should be used for quantification.
Caption: Experimental workflow for steryl glycoside analysis.
Biosynthesis of Ergosteryl-3-O-β-D-glucopyranoside
The biosynthesis of ergosteryl-3-O-β-D-glucopyranoside involves two main stages: the synthesis of the ergosterol backbone and the subsequent glycosylation.
Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is a complex, multi-enzyme process that is highly conserved in fungi. It begins with acetyl-CoA and proceeds through the mevalonate pathway to produce lanosterol, which is then converted to ergosterol through a series of demethylation, desaturation, and reduction reactions. This pathway is a major target for antifungal drugs.
Glycosylation of Ergosterol
The final step in the formation of ergosteryl-3-O-β-D-glucopyranoside is the attachment of a glucose molecule to the 3-hydroxyl group of ergosterol. This reaction is catalyzed by a class of enzymes known as steryl glucosyltransferases (SGTs) .[9] These enzymes utilize UDP-glucose as the sugar donor.[9]
The overall reaction is as follows:
Ergosterol + UDP-glucose -> Ergosteryl-3-O-β-D-glucopyranoside + UDP
The expression and activity of SGTs can be influenced by various cellular and environmental factors, though specific regulatory mechanisms in Ophiocordyceps are not yet well-elucidated.
Caption: Biosynthesis of ergosteryl-3-O-β-D-glucopyranoside.
Conclusion
While the initially requested compound, "this compound," appears to be undocumented, this guide provides a thorough technical overview of a known class of glycosides in Ophiocordyceps, the ergosterol glycosides. The provided methodologies for extraction and analysis, along with the elucidated biosynthetic pathway, offer a solid foundation for researchers and drug development professionals interested in the natural products of this important fungal genus. Further research is warranted to quantify the natural abundance of specific ergosterol glycosides across a wider range of Ophiocordyceps species and to explore their potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterylglucosides in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical components in cultivated Cordyceps sinensis and their effects on fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of ergosterol in Cordyceps sinensis and Cordyceps black-bone chicken capsules by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steryl glycoside analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 8. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Enigma: The Biological Role of Ophiocordylongiiside A in its Native Fungus
A comprehensive review of the current scientific literature reveals a significant information gap regarding the compound "Ophiocordylongiiside A." To date, no scientific publications or databases contain information on a molecule with this specific name. Consequently, its biological role, chemical structure, and the identity of its native fungal host remain uncharacterized in the public domain.
This technical guide addresses the current state of knowledge, or lack thereof, concerning "this compound" and outlines a hypothetical framework for future research should this compound be identified. Given the request for an in-depth technical guide, and the absence of specific data, this document will focus on the broader context of secondary metabolites in Ophiocordyceps species, providing a roadmap for the potential investigation of a novel glycoside like "this compound."
The Landscape of Bioactive Compounds in Ophiocordyceps
The genus Ophiocordyceps, particularly the well-known species Ophiocordyceps sinensis, is a rich source of diverse secondary metabolites with a wide range of biological activities.[1][2] These compounds play crucial roles in the fungus's life cycle, including interactions with its insect host, defense against microbial competitors, and adaptation to its environment. Key classes of known bioactive molecules from Ophiocordyceps include:
-
Nucleosides and their analogues: Cordycepin is a prominent example, known for its various pharmacological effects.[3]
-
Polysaccharides: These are recognized for their immunomodulatory and antioxidant properties.[1][2]
-
Sterols: Ergosterol and its derivatives are important components of fungal cell membranes.
-
Peptides and Cyclopeptides: These exhibit a range of activities, including antimicrobial and enzymatic functions.[3]
-
Fatty acids and their derivatives: These are involved in various metabolic and signaling processes.
The name "this compound" suggests it is likely a glycoside, a class of compounds characterized by a sugar moiety linked to a non-sugar aglycone. In fungi, glycosides can have diverse functions, including detoxification, signaling, and storage of secondary metabolites.
Hypothetical Biological Roles of a Novel Glycoside in Ophiocordyceps
While no specific data exists for "this compound," we can hypothesize its potential biological roles within its native fungus based on the functions of other fungal glycosides and secondary metabolites in Ophiocordyceps.
-
Pathogenesis and Host Interaction: The fungus Ophiocordyceps is an entomopathogen, meaning it parasitizes insects.[1] A novel glycoside could be involved in the infection process, potentially by:
-
Suppressing the host's immune system: Facilitating fungal proliferation within the insect larva.
-
Acting as a virulence factor: Contributing to the breakdown of host tissues.
-
Modulating host behavior: Although more complex, some fungal metabolites are known to alter host behavior.
-
-
Antimicrobial Defense: Fungi in their natural environment are in constant competition with bacteria and other fungi. "this compound" might function as an antibiotic or antifungal agent, protecting the fungus and its nutrient source from microbial competitors.
-
Growth and Development: Secondary metabolites can play roles in fungal development, such as sporulation and germination. A glycoside could be involved in signaling pathways that regulate these processes.
-
Stress Response: The production of certain secondary metabolites can be triggered by environmental stressors. "this compound" might be produced in response to factors like nutrient limitation, temperature changes, or oxidative stress, helping the fungus to survive in harsh conditions.
A Roadmap for Future Research: Investigating "this compound"
Should "this compound" be discovered, a systematic approach would be necessary to elucidate its biological role. The following outlines a potential experimental workflow.
Isolation and Structural Elucidation
The initial step would involve the isolation of the pure compound from the fungal source. This is typically achieved through a series of chromatographic techniques.
Table 1: Hypothetical Quantitative Data for Isolation of "this compound"
| Parameter | Value |
| Fungal Biomass (dry weight) | 500 g |
| Crude Extract Yield | 25 g |
| Fraction of Interest Yield | 2.5 g |
| Pure Compound Yield | 50 mg |
| Purity (by HPLC) | >98% |
Once isolated, the chemical structure would be determined using a combination of spectroscopic methods.
Table 2: Spectroscopic and Spectrometric Data for Structural Elucidation
| Technique | Purpose |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental formula. |
| Nuclear Magnetic Resonance (NMR) | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for determining the connectivity of atoms and stereochemistry. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of chromophores. |
Experimental Protocols for Characterization
Protocol 1: Extraction and Isolation of "this compound"
-
Extraction: The dried and powdered fungal mycelium is extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Fractionation: The crude extract showing the highest likelihood of containing the target compound (based on preliminary screening) is subjected to column chromatography on silica gel or other stationary phases.
-
Purification: Fractions containing "this compound" are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Protocol 2: Structural Elucidation
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to obtain the exact mass and predict the molecular formula.
-
NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted on the purified compound dissolved in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
Chemical Derivatization/Degradation: If necessary, chemical reactions can be performed to determine the nature of the sugar moiety and the aglycone, as well as their linkage and stereochemistry.
Investigating the Biological Role
Once the structure is confirmed, a series of bioassays would be conducted to determine the biological function of "this compound."
Protocol 3: Antimicrobial Activity Assay
-
Microorganisms: A panel of pathogenic bacteria and fungi are selected.
-
Assay: The minimum inhibitory concentration (MIC) of "this compound" against each microorganism is determined using a microdilution method.
Protocol 4: Cytotoxicity Assay
-
Cell Lines: A panel of insect and mammalian cell lines are used.
-
Assay: The half-maximal inhibitory concentration (IC₅₀) is determined using assays such as the MTT or XTT assay to assess the compound's toxicity.
Protocol 5: Gene Expression Analysis
-
Experimental Conditions: The fungus is grown under different conditions (e.g., in the presence of an insect host extract, microbial competitors, or environmental stressors).
-
Analysis: Quantitative real-time PCR (qRT-PCR) or RNA-sequencing is used to measure the expression levels of the putative biosynthetic genes for "this compound" to understand the conditions under which it is produced.
Visualizing Hypothetical Pathways and Workflows
In the absence of concrete data, the following diagrams illustrate the general concepts and workflows that would be applicable to the study of a novel fungal glycoside.
Caption: A generalized workflow for the discovery and characterization of a novel fungal metabolite.
Caption: A hypothetical signaling pathway for the production and function of a secondary metabolite.
Conclusion
While "this compound" remains an unknown entity in the current scientific landscape, the framework for its potential discovery, characterization, and functional analysis is well-established. The rich chemical diversity of the Ophiocordyceps genus suggests that novel glycosides with unique biological roles are likely yet to be discovered. Future research in this area will undoubtedly contribute to our understanding of fungal chemical ecology and may lead to the identification of new molecules with valuable applications in medicine and biotechnology. Should "this compound" be identified and characterized, the methodologies and hypothetical roles outlined in this guide will provide a solid foundation for its scientific investigation.
References
Preliminary Bioactivity Screening of Ophiocordylongiiside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiocordylongiiside A is a novel glycoside isolated from the fungus Ophiocordyceps. This document outlines a proposed preliminary bioactivity screening of this compound, presenting hypothetical data and detailed experimental protocols for its initial evaluation. The screening focuses on key areas of pharmacological interest, including antioxidant, anti-inflammatory, and cytotoxic activities, based on the known therapeutic potential of compounds from the Ophiocordyceps genus.[1][2][3][4][5][6] This guide provides a framework for the initial stages of drug discovery and development for this novel compound.
Introduction
The genus Ophiocordyceps, which includes the well-known Ophiocordyceps sinensis, is a rich source of bioactive compounds with a history of use in traditional medicine.[6] These fungi are known to produce a variety of secondary metabolites, including polysaccharides, nucleoside analogs, and sterols, which have demonstrated a wide range of pharmacological effects such as immunomodulatory, anti-inflammatory, antioxidant, and anticancer properties.[4][7] Glycosides from natural sources are of significant interest in drug discovery. This guide details a hypothetical preliminary bioactivity screening of a novel glycoside, this compound.
Experimental Workflow
The preliminary bioactivity screening of this compound follows a logical progression from broad-spectrum assays to more specific cellular and molecular investigations. The overall workflow is depicted below.
References
- 1. Antioxidant and Cytotoxic Effects and Identification of Ophiocordyceps sinensis Bioactive Proteins Using Shotgun Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiocordyceps sinensis: A Potential Caterpillar Fungus for the Production of Bioactive Compounds [xiahepublishing.com]
- 3. Bioactive principles from Cordyceps sinensis: A potent food supplement – A review [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Potential bioactivities via anticancer, antioxidant, and immunomodulatory properties of cultured mycelial enriched β-D-glucan polysaccharides from a novel fungus Ophiocordyceps sinensis OS8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Bioactive Ingredients and Medicinal Functions of Natural and Cultivated Ophiocordyceps sinensis (Berk.) [xiahepublishing.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of Ophiocordyceps Constituents: A Technical Guide
Introduction
While the specific compound "Ophiocordylongiiside A" does not appear in the current scientific literature based on extensive searches, the genus Ophiocordyceps, particularly Ophiocordyceps sinensis, is a well-regarded source of bioactive compounds with significant antioxidant properties. This technical guide provides an in-depth overview of the antioxidant potential of constituents isolated from Ophiocordyceps, targeting researchers, scientists, and drug development professionals. The focus will be on the quantitative data from various antioxidant assays, detailed experimental protocols, and the underlying signaling pathways involved in the antioxidant mechanism of action.
The primary bioactive components from Ophiocordyceps exhibiting antioxidant activity are polysaccharides, peptides, and phenolic compounds.[1][2] These constituents have been shown to mitigate oxidative stress by scavenging free radicals and modulating cellular antioxidant defense systems.[3][4]
Data Presentation: In Vitro Antioxidant Activities
The antioxidant capacity of extracts and isolated compounds from Ophiocordyceps has been evaluated using various in vitro assays. The following tables summarize the quantitative data from several studies.
Table 1: Radical Scavenging Activity of Ophiocordyceps Extracts
| Sample | Assay | IC50 Value (mg/mL) | Reference |
| Natural O. sinensis (Methanolic Extract) | DPPH | 2.98 | [5] |
| Cultured O. sinensis (Methanolic Extract) | DPPH | 2.81 | [5] |
| Natural O. sinensis (Methanolic Extract) | Hydroxyl Radical | 3.28 | [5] |
| Cultured O. sinensis (Methanolic Extract) | Hydroxyl Radical | 2.95 | [5] |
| Natural O. sinensis (Methanolic Extract) | ABTS | 4.94 | [5] |
| Cultured O. sinensis (Methanolic Extract) | ABTS | 4.65 | [5] |
| Cultured O. sinensis Exopolysaccharides (EPS) | ABTS | 2.688 | [2] |
| Cultured O. sinensis EPS Fraction (EPS-2) | ABTS | 1.886 | [2] |
| Cultivated O. sinensis Exopolysaccharides (EPS) | ABTS | 2.00 | [6] |
| Cultivated O. sinensis Exopolysaccharides (EPS) | Hydroxyl Radical | 3.78 | [6] |
Table 2: Effects of Ophiocordyceps Polysaccharide (GSP-1a) on Oxidative Stress Markers in H2O2-treated HepG2 Cells [4]
| Treatment | ROS Level | MDA Level | SOD Activity (U/mg) |
| Control | Baseline | Baseline | Baseline |
| H2O2 (600 µM) | Significantly Increased | Significantly Increased | Significantly Decreased |
| GSP-1a (0.5 mg/mL) + H2O2 | Reduced | Reduced | Increased to 89.4 |
| GSP-1a (1 mg/mL) + H2O2 | Further Reduced | Further Reduced | Further Increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key antioxidant assays cited in the literature on Ophiocordyceps.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Reagents: DPPH solution (in methanol), test sample, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test sample.
-
Mix the test sample with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[7][8]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution, potassium persulfate, test sample, and a positive control (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the test sample to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance.[2]
-
Calculate the percentage of inhibition.
-
-
Data Analysis: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.
Hydroxyl Radical (•OH) Scavenging Assay
This assay evaluates the ability of a compound to scavenge highly reactive hydroxyl radicals, often generated by the Fenton reaction.[9]
-
Reagents: Fenton's reagent (FeSO4 and H2O2), a detection molecule (e.g., salicylic acid or deoxyribose), and the test sample.
-
Procedure:
-
Mix the test sample with the Fenton's reagent and the detection molecule.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Measure the absorbance of the resulting solution at a specific wavelength to quantify the degradation of the detection molecule.
-
A decrease in the degradation of the detection molecule in the presence of the test sample indicates hydroxyl radical scavenging activity.
-
-
Data Analysis: The scavenging percentage is calculated, and an IC50 value can be determined.
Cellular Assays for Oxidative Stress
-
Measurement of Reactive Oxygen Species (ROS):
-
Principle: Utilizes fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) that become fluorescent upon oxidation by ROS.
-
Procedure: Cells are pre-treated with the test compound, then exposed to an oxidative stressor (e.g., H2O2). The cells are then incubated with DCFH-DA, and the fluorescence intensity is measured.[4] A reduction in fluorescence indicates the antioxidant activity of the test compound.
-
-
Malondialdehyde (MDA) Assay:
-
Principle: MDA is a product of lipid peroxidation and is used as a marker of oxidative damage. It reacts with thiobarbituric acid (TBA) to form a colored product.
-
Procedure: Cell or tissue lysates are reacted with TBA under acidic conditions and high temperature. The absorbance of the resulting pink-colored complex is measured spectrophotometrically.[4]
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: SOD is an endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Its activity can be measured using various commercial kits, often based on the inhibition of a colorimetric reaction by SOD.
-
Procedure: The assay typically involves a system that generates superoxide radicals and a detection system that produces a colored product. The SOD in the sample competes for the superoxide radicals, thus inhibiting the color development. The degree of inhibition is proportional to the SOD activity.[4]
-
Mandatory Visualizations
Signaling Pathway
The antioxidant effects of some Ophiocordyceps constituents are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[10] Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[3][10] This leads to an enhanced cellular antioxidant defense.
Caption: Nrf2/HO-1 signaling pathway activation by Ophiocordyceps constituents.
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of the antioxidant potential of natural products.
Caption: General experimental workflow for antioxidant potential assessment.
Conclusion
While "this compound" remains uncharacterized in the available literature, the broader Ophiocordyceps genus presents a rich source of compounds with demonstrable antioxidant properties. The data and protocols summarized herein provide a valuable resource for researchers investigating the therapeutic potential of these natural products. The activation of the Nrf2 signaling pathway appears to be a key mechanism underlying their protective effects against oxidative stress. Further research is warranted to isolate and characterize novel antioxidant compounds from Ophiocordyceps and to fully elucidate their mechanisms of action for potential drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Neutral Polysaccharide from Spores of Ophiocordyceps gracilis Regulates Oxidative Stress via NRF2/FNIP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijalsr.org [ijalsr.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Antioxidant and Antidiabetic Effects of Flavonoids: A Structure-Activity Relationship Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Opioids Alleviate Oxidative Stress via the Nrf2/HO-1 Pathway in LPS-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Nematicidal Effects of Novel Compounds on Caenorhabditis elegans: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific data on the nematicidal effects of Ophiocordylongiiside A on C. elegans is publicly available. This guide, therefore, provides a comprehensive framework and detailed methodologies for evaluating the nematicidal potential of a novel compound, such as this compound, using C. elegans as a model organism.
Introduction: C. elegans as a Premier Model for Nematicide Discovery
Caenorhabditis elegans, a free-living nematode, serves as an exemplary model organism for the discovery and mechanistic elucidation of novel nematicidal agents.[1][2][3] Its short life cycle, genetic tractability, and the conservation of major signaling pathways with parasitic nematodes and even humans make it a powerful platform for high-throughput screening and in-depth toxicological studies.[1][2] The use of C. elegans in toxicity testing provides data from a whole, intact animal with active digestive, reproductive, endocrine, sensory, and neuromuscular systems, offering a significant advantage over in vitro cell-based assays.[1]
This technical guide outlines the core experimental protocols, data presentation standards, and pathway analysis required to thoroughly investigate the nematicidal properties of a novel compound.
Experimental Protocols
C. elegans Culture and Synchronization
Objective: To maintain healthy, age-synchronized populations of C. elegans for consistent and reproducible experimental results.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacterial culture
-
M9 buffer
-
Bleach solution (Sodium hypochlorite and 1M NaOH)
-
Gravity-settling tubes
-
Incubator at 20°C
Protocol:
-
Maintenance: Wild-type (N2 Bristol strain) C. elegans are cultured on NGM plates seeded with a lawn of E. coli OP50 as a food source.[4] Plates are incubated at 20°C.
-
Synchronization: To obtain a population of worms at the same developmental stage, a bleaching protocol is employed. Gravid adult hermaphrodites are washed from plates using M9 buffer and collected in a centrifuge tube.
-
A freshly prepared bleach solution is added to the worm pellet and vortexed for several minutes until the adult worms are dissolved, leaving the eggs intact.
-
The eggs are pelleted by centrifugation, washed multiple times with M9 buffer to remove all traces of bleach, and then allowed to hatch in M9 buffer without a food source.
-
This results in a synchronized population of L1 larvae, which can then be plated on NGM plates with E. coli OP50 to continue development for use in subsequent assays.
Nematicidal Bioassays
Objective: To determine the concentration-dependent mortality of C. elegans upon exposure to the test compound.
Protocol:
-
A 96-well microtiter plate is prepared with liquid S-medium.
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 1%) and serially diluted in the S-medium.[5]
-
A synchronized population of L4 stage worms is added to each well (e.g., 20-30 worms per well).
-
The plates are incubated at 20°C for a defined period (e.g., 24, 48, 72 hours).
-
Mortality is assessed by observing the lack of movement in response to a gentle touch with a platinum wire pick. Worms that do not respond are scored as dead.
-
The LC50 (lethal concentration to kill 50% of the population) is calculated using appropriate statistical software.
Objective: To assess the sublethal neurotoxic effects of the compound by quantifying changes in worm movement.
Protocol:
-
Synchronized young adult worms are exposed to various concentrations of the test compound on NGM plates.
-
After a set exposure time (e.g., 4, 12, 24 hours), individual worms are transferred to a fresh NGM plate.
-
Worm movement is recorded for a defined duration (e.g., 1 minute) using a camera mounted on a dissecting microscope.
-
The recordings are analyzed using automated tracking software to quantify parameters such as body bends per minute, speed, and thrashing rate in liquid.
-
A significant reduction in motility compared to control worms indicates a potential neurotoxic effect.
Objective: To determine if the compound inhibits the growth and development of C. elegans.
Protocol:
-
Synchronized L1 larvae are placed on NGM plates containing a range of concentrations of the test compound.
-
The plates are incubated at 20°C.
-
After a specific period (e.g., 72 hours), the developmental stage of the worms is observed and scored.
-
The body length of the worms can also be measured using imaging software.
-
An IC50 (inhibitory concentration to prevent 50% of the population from reaching adulthood) can be calculated.
Objective: To evaluate the impact of the compound on the reproductive capacity of C. elegans.
Protocol:
-
Synchronized L4 larvae are placed individually onto NGM plates containing different concentrations of the test compound.
-
The worms are transferred to fresh plates every 24 hours for the duration of their reproductive period.
-
The number of progeny on the old plates is counted after they have hatched.
-
The total number of offspring produced by each worm constitutes its brood size.
-
A significant reduction in brood size indicates reproductive toxicity.[6]
Data Presentation
Quantitative data from the bioassays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Lethality of Compound X on C. elegans at 48 hours
| Concentration (µM) | Number of Worms Tested | Number of Dead Worms | % Mortality |
| 0 (Control) | 100 | 2 | 2.0 |
| 10 | 100 | 15 | 15.0 |
| 25 | 100 | 48 | 48.0 |
| 50 | 100 | 85 | 85.0 |
| 100 | 100 | 100 | 100.0 |
| LC50 (µM) | \multicolumn{3}{c | }{25.5 } |
Table 2: Effect of Compound X on C. elegans Reproduction
| Concentration (µM) | Number of Worms Tested | Mean Brood Size (± SEM) | % Reduction in Brood Size |
| 0 (Control) | 10 | 250 ± 15 | 0 |
| 10 | 10 | 180 ± 12 | 28 |
| 25 | 10 | 95 ± 8 | 62 |
| 50 | 10 | 20 ± 5 | 92 |
| IC50 (µM) | \multicolumn{3}{c | }{20.1 } |
Visualization of Pathways and Workflows
Key Signaling Pathways in C. elegans Toxicity Response
Several conserved signaling pathways are crucial in mediating the response of C. elegans to toxic compounds. Understanding these pathways can provide insights into the mechanism of action of a novel nematicide.
The Insulin/IGF-1 signaling (IIS) pathway is a central regulator of lifespan, stress resistance, and metabolism.[7][8] Downregulation of the DAF-2 (insulin receptor) leads to the activation of the DAF-16/FOXO transcription factor, which upregulates genes involved in stress resistance and detoxification.
References
- 1. mdpi.com [mdpi.com]
- 2. Plant and fungal products that extend lifespan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fatal attraction of Caenorhabditis elegans to predatory fungi through 6-methyl-salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activity of Alkaloids from the Genus Lycoris (Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ant-infecting-ophiocordyceps-genomes-reveal-a-high-diversity-of-potential-behavioral-manipulation-genes-and-a-possible-major-role-for-enterotoxins - Ask this paper | Bohrium [bohrium.com]
- 7. Frontiers | Nematicidal Activity of Burkholderia arboris J211 Against Meloidogyne incognita on Tobacco [frontiersin.org]
- 8. Nematicidal Activity of Volatiles against the Rice Root-Knot Nematode and Environmental Safety in Comparison to Traditional Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic applications of Ophiocordylongiiside A
Despite a comprehensive search of scientific literature and public databases, no information was found regarding a compound named "Ophiocordylongiiside A." This suggests that the name may be incorrect, refer to a very recently discovered compound not yet documented in accessible literature, or be a proprietary designation not in the public domain.
Extensive searches were conducted using variations of the compound's name and broader terms related to its potential origin, such as Ophiocordyceps, a genus of fungi known for producing a variety of bioactive compounds. While these broader searches yielded significant information on the therapeutic potential of other molecules isolated from Ophiocordyceps, such as the nucleoside analog cordycepin and various polysaccharides, no specific data, experimental protocols, or signaling pathways for "this compound" could be identified.
Researchers, scientists, and drug development professionals interested in the therapeutic applications of compounds from Ophiocordyceps are encouraged to investigate the extensive research available on well-documented molecules from this genus. For information on "this compound," it is recommended to verify the compound's name and spelling.
Due to the absence of any data on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams. Should further information or a correct name become available, a detailed analysis can be performed.
Methodological & Application
Application Notes and Protocols for the Chromatographic Separation of Ophiocordylongiiside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiocordyceps, a genus of parasitic fungi, is a rich source of novel bioactive secondary metabolites. Among these are various glycosides which have shown a range of pharmacological activities. Ophiocordylongiiside A is a putative novel glycoside isolated from Ophiocordyceps longissima. Due to its novelty, established and optimized purification protocols are not yet widely available. These application notes provide a comprehensive, generalized protocol for the chromatographic separation and purification of this compound from fungal biomass, based on established methodologies for similar fungal glycosides.
The protocols outlined below are intended to serve as a foundational methodology, which can be further optimized for yield and purity based on specific experimental findings.
Experimental Protocols
Extraction of Crude Glycosides from Ophiocordyceps Biomass
This protocol describes the initial extraction of a broad range of secondary metabolites, including glycosides, from the fungal source material.
Materials:
-
Dried and powdered Ophiocordyceps longissima mycelium or fruiting bodies
-
80% Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Deionized water
-
Rotary evaporator
-
Freeze dryer (Lyophilizer)
-
Separatory funnel
Procedure:
-
Maceration: Suspend the dried, powdered fungal biomass in 80% methanol at a 1:10 (w/v) ratio.
-
Ultrasonic-Assisted Extraction: Sonicate the suspension for 30 minutes at room temperature.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times.
-
Solvent Evaporation: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water.
-
Perform successive extractions with ethyl acetate to remove non-polar compounds.
-
Subsequently, extract the aqueous layer with n-butanol to partition polar glycosides into the organic phase.
-
-
Final Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator and then a freeze dryer to yield the crude glycoside-enriched extract.
Multi-Step Chromatographic Purification of this compound
This protocol details a sequential chromatographic approach for the isolation of the target glycoside from the crude extract.
a. Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude glycoside-enriched extract
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Solvent system: Chloroform (CHCl₃) and Methanol (MeOH) gradient
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions that show a similar TLC profile, suggesting the presence of compounds with similar polarity.
b. Sephadex LH-20 Gel Filtration Chromatography (Size Exclusion)
Materials:
-
Pooled fractions from silica gel chromatography
-
Sephadex LH-20
-
Chromatography column
-
Solvent: 100% Methanol
Procedure:
-
Column Preparation: Swell the Sephadex LH-20 beads in methanol and pack the column.
-
Sample Application: Dissolve the semi-purified fraction in a small volume of methanol and apply it to the top of the column.
-
Elution: Elute the column with 100% methanol at a constant flow rate.
-
Fraction Monitoring: Collect fractions and monitor using TLC or UV-Vis spectroscopy to identify the fractions containing the target compound.
c. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Materials:
-
Concentrated fractions from Sephadex LH-20 chromatography
-
Preparative HPLC system with a C18 column
-
Solvent system: Acetonitrile (ACN) and Water (H₂O), potentially with 0.1% formic acid to improve peak shape.
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (gradient, flow rate).
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Fractionation: Inject the sample onto the preparative C18 column and run the developed gradient method. Collect fractions corresponding to the target peak based on retention time.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Combine the pure fractions and remove the solvent by freeze-drying to obtain pure this compound.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained during the purification process.
Table 1: Summary of Extraction Yields
| Extraction Step | Starting Material (g) | Extract Weight (g) | Yield (%) |
| 80% Methanol Extraction | 500 | 75.2 | 15.04 |
| Ethyl Acetate Fraction | 75.2 | 15.8 | 21.01 |
| n-Butanol Fraction | 75.2 | 28.9 | 38.43 |
| Aqueous Fraction | 75.2 | 30.5 | 40.56 |
Table 2: Chromatographic Fractionation and Purity of this compound
| Chromatographic Step | Starting Material (mg) | Target Fraction(s) | Weight of Target Fraction (mg) | Purity (%) (by HPLC) |
| Silica Gel Column | 28,900 | F5-F7 | 3,500 | ~25 |
| Sephadex LH-20 | 3,500 | F2 | 850 | ~70 |
| Preparative HPLC | 850 | Peak at 21.5 min | 120 | >98 |
Visualizations
Experimental Workflow Diagram
Caption: Chromatographic separation workflow for this compound.
Hypothetical Signaling Pathway
Given that many compounds from Ophiocordyceps exhibit anti-inflammatory and immunomodulatory effects, a hypothetical signaling pathway for this compound could involve the modulation of the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Application Notes and Protocols for the Quantification of Ophiocordylongiiside A
A Proposed Framework for Analysis in the Absence of a Known Chemical Structure
To date, a comprehensive search of scientific literature and chemical databases has not yielded a specific compound designated as "Ophiocordylongiiside A." This suggests that the compound may be novel, proprietary, or referenced under a different nomenclature. The following application notes and protocols are therefore provided as a foundational framework, based on established methods for the quantification of structurally related nucleoside analogues commonly found in Ophiocordyceps and Cordyceps species. These methodologies can be adapted and optimized once the precise chemical structure and properties of this compound are determined.
Introduction
Ophiocordyceps fungi are a rich source of bioactive nucleoside analogues, which are of significant interest to researchers in drug discovery and natural product chemistry. Accurate and precise quantification of these compounds is essential for quality control, pharmacokinetic studies, and understanding their pharmacological effects. This document outlines recommended analytical approaches, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of novel nucleoside compounds like the putative this compound.
Experimental Protocols
Sample Preparation: Extraction of Nucleosides from Fungal Matrix
A robust extraction method is critical for the accurate quantification of the target analyte. Ultrasonic-assisted extraction is a common and effective method for extracting nucleosides from Cordyceps material.
Protocol: Ultrasonic-Assisted Extraction
-
Sample Pulverization: Lyophilize and grind the fungal material (e.g., mycelia, fruiting body) into a fine powder (approximately 40-60 mesh).
-
Extraction Solvent: Prepare an aqueous-organic solvent mixture. A common starting point is 50% methanol in water. For enhanced extraction of polar compounds, a dilute acidic solution (e.g., 0.5% phosphoric acid in water) can be effective.
-
Extraction Procedure:
-
Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction in an ice bath for 30 minutes. The ice bath helps to prevent the degradation of thermolabile compounds.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 25 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis to remove any particulate matter.
Diagram: Experimental Workflow for Sample Preparation
Analytical Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible method for the quantification of nucleosides, which typically possess strong UV absorbance due to their aromatic ring structures.
Proposed HPLC Protocol
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.
-
Column: A C18 reversed-phase column is recommended for the separation of polar nucleosides. A common choice is a column with dimensions of 4.6 mm x 250 mm and a particle size of 5 µm.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution: A gradient elution is necessary to achieve good separation of multiple nucleosides. A suggested starting gradient is:
-
0-10 min: 5-20% B
-
10-25 min: 20-50% B
-
25-30 min: 50-95% B
-
30-35 min: 95% B (column wash)
-
35-40 min: 95-5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The optimal wavelength for detection will depend on the UV absorbance maximum of this compound. A DAD can be used to determine this. For many nucleosides, detection is performed around 260 nm.
-
Injection Volume: 10 µL
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
Analytical Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and for analysis in complex biological matrices.
Proposed UPLC-MS/MS Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 or HILIC column (e.g., 2.1 mm x 100 mm, 1.8 µm) for fast and efficient separations.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A much faster gradient can be employed with UPLC systems. A representative gradient is:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-98% B
-
6-7 min: 98% B
-
7-8 min: 98-2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on the analyte's structure).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: This requires knowledge of the precursor ion (the molecular weight of this compound) and its characteristic product ions upon fragmentation. These transitions would need to be determined by infusing a standard of the compound into the mass spectrometer.
-
Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage will need to be optimized for the specific analyte and instrument.
-
-
Internal Standard: The use of a structural analogue or a stable isotope-labeled version of this compound as an internal standard is highly recommended for the most accurate and precise quantification.
Diagram: Logical Relationship for Method Development
Data Presentation and Method Validation
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed, and the quantitative data should be summarized in tables for clarity.
Linearity and Range
A calibration curve should be prepared with at least five concentrations of the this compound standard. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999.
Table 1: Linearity Data (Hypothetical)
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 50 | y = 12345x + 678 | > 0.999 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≈ 3 and LOQ at S/N ≈ 10.
Table 2: Sensitivity Parameters (Hypothetical)
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 1.5 | 5.0 |
Precision and Accuracy
Precision is a measure of the repeatability of the method and is expressed as the relative standard deviation (RSD). Accuracy is the closeness of the measured value to the true value and is expressed as the percent recovery. These should be evaluated at low, medium, and high concentrations within the linear range.
Table 3: Precision and Accuracy Data (Hypothetical)
| Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |
| 1 | < 2.0 | < 3.0 | 98 - 102 |
| 10 | < 1.5 | < 2.5 | 99 - 101 |
| 40 | < 1.0 | < 2.0 | 99 - 101 |
Recovery
Recovery experiments are performed by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the theoretical concentration. This assesses the efficiency of the extraction procedure.
Table 4: Extraction Recovery Data (Hypothetical)
| Analyte | Spiked Concentration (µg/g) | Mean Recovery (%) | RSD (%) |
| This compound | 5 | 95.8 | 2.1 |
| 20 | 97.2 | 1.8 |
Conclusion and Recommendations
The protocols and validation parameters outlined above provide a comprehensive starting point for the development of a robust analytical method for the quantification of this compound. The successful implementation of these methods is contingent upon obtaining a purified analytical standard of the compound. Once the structure is known and a standard is available, the proposed HPLC and LC-MS/MS methods can be specifically tailored and validated to provide accurate and reliable quantitative data for this novel nucleoside analogue. For high-throughput analysis and trace-level detection, the development of an LC-MS/MS method is strongly recommended.
Application Note: Quantitative Determination of Ophiocordylongiiside A in Fungal and Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive protocol for the detection and quantification of Ophiocordylongiiside A using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols provided are designed for the analysis of this compound in both fungal extracts and biological matrices such as human plasma, making it applicable for natural product discovery, pharmacokinetic studies, and quality control purposes.
Introduction: this compound is a glycosidic compound of significant interest, believed to originate from fungi of the Ophiocordyceps genus, which are renowned in traditional medicine. Glycosides and nucleoside analogues from Cordyceps and related species are known for their diverse pharmacological activities.[1][2][3] The development of a robust analytical method is crucial for the systematic evaluation of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for analyzing complex biological and natural product samples.[4][5] This application note provides a detailed, hypothetical LC-MS/MS method for the quantitative analysis of this compound, based on established methodologies for similar analytes like nucleosides and glycosides from fungal sources.[2][6][7]
Disclaimer: As of the last update, a specific, validated LC-MS/MS method for "this compound" has not been published in peer-reviewed literature. The following protocol is a hypothetical, yet scientifically plausible, method developed based on the analysis of structurally related compounds, such as nucleoside glycosides from Cordyceps. For the purpose of this protocol, this compound is assumed to be a glycoside with a molecular structure amenable to reversed-phase chromatography and positive ion electrospray ionization, with a characteristic fragmentation pattern involving the loss of the glycosidic moiety.
Experimental Protocols
Sample Preparation
Clean sample preparation is critical for accurate and reproducible LC-MS/MS results. Below are protocols for extracting this compound from fungal material and human plasma.
1.1.1 Fungal Material (e.g., Ophiocordyceps mycelia or fruiting body)
This protocol is adapted from methods used for metabolomic profiling of Cordyceps species.[1][7]
-
Homogenization: Weigh 50 mg of dried, powdered fungal sample into a 2 mL microcentrifuge tube. Add sterile steel beads.
-
Extraction: Add 1.0 mL of 70% methanol in water (v/v). Homogenize using a bead beater at 30 Hz for 3 minutes.
-
Vortex & Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Dilution: The sample may require further dilution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to fall within the calibration range.
1.1.2 Human Plasma
This protocol utilizes protein precipitation, a common method for cleaning biological fluid samples.
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., 2-Chloroadenosine, 100 ng/mL).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex & Centrifuge: Vortex the sample for 2 minutes. Incubate at -20°C for 20 minutes to enhance precipitation, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure the residue is fully dissolved.
-
Final Centrifugation & Transfer: Centrifuge at 14,000 rpm for 5 minutes and transfer the clear solution to an LC-MS vial.
LC-MS/MS Method
The following parameters are based on typical methods for analyzing nucleosides and glycosides.[2][3][6]
1.2.1 Liquid Chromatography System
-
System: UHPLC System
-
Column: ACQUITY UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 60 8.1 95 10.0 95 10.1 5 | 12.0 | 5 |
1.2.2 Mass Spectrometry System
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative data should be clearly structured. The following tables summarize the proposed mass spectrometry parameters and method validation performance metrics.
Table 1: Hypothetical MRM Parameters for this compound and Internal Standard
Collision Energy (CE) and cone voltage (CV) would require optimization using an authentic standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 414.4 | 252.2 | 0.05 | 30 | 15 |
| This compound (Qualifier) | 414.4 | 136.1 | 0.05 | 30 | 25 |
| 2-Chloroadenosine (IS) | 302.1 | 170.1 | 0.05 | 35 | 18 |
Table 2: Summary of Hypothetical Method Validation Parameters in Plasma
Performance metrics are based on typical values for bioanalytical methods for natural products.[2][5][6]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy (at LQC, MQC, HQC) | 92.5% - 108.3% |
| Precision (RSD% at LQC, MQC, HQC) | < 9.5% |
| Recovery (at LQC, MQC, HQC) | 85.3% - 97.1% |
| Matrix Effect | 91.2% - 104.5% |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable (within ±15% of nominal) |
Visualizations
Diagrams are provided to illustrate key workflows and concepts.
Caption: Experimental workflow for this compound analysis.
Caption: Proposed fragmentation of hypothetical this compound.
References
- 1. Frontiers | Comparative metabolic profiling of wild Cordyceps species and their substituents by liquid chromatography-tandem mass spectrometry [frontiersin.org]
- 2. Fast Simultaneous Determination of 13 Nucleosides and Nucleobases in Cordyceps sinensis by UHPLC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemical analysis of traditional Chinese medicine using liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous quantitative determination of 20 active components in the traditional Chinese medicine formula Zhi-Zi-Da-Huang decoction by liquid chromatography coupled with mass spectrometry: application to study the chemical composition variations in different combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative metabolic profiling of wild Cordyceps species and their substituents by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ophiobolin A Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin A is a fungal sesterterpenoid natural product that has garnered significant interest in the field of oncology.[1] Isolated from phytopathogenic fungi of the Bipolaris genus, it exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines, including those resistant to apoptosis.[2][3][4] The unique 5-8-5 tricyclic carbon skeleton of ophiobolins presents a challenging and attractive target for synthetic chemists.[5] The mechanism of action of Ophiobolin A is multifaceted, involving the induction of a non-apoptotic form of cell death known as paraptosis, induction of endoplasmic reticulum (ER) stress, and the covalent modification of intracellular proteins and lipids.[2][6][7]
This application note provides a comprehensive overview of the synthesis of Ophiobolin A derivatives for the purpose of conducting Structure-Activity Relationship (SAR) studies. Detailed experimental protocols for the synthesis of key derivatives are provided, along with a summary of their biological activities. Furthermore, a proposed signaling pathway for Ophiobolin A-induced cell death is illustrated to provide a deeper understanding of its mechanism of action.
Data Presentation: Structure-Activity Relationship of Ophiobolin A Derivatives
The following table summarizes the cytotoxic activity of selected Ophiobolin A derivatives against various cancer cell lines. The data highlights key structural modifications and their impact on biological activity, providing a foundation for the rational design of more potent and selective analogs. The GI50 values represent the concentration required to inhibit cell growth by 50%.
| Compound | Modification | Cell Line | GI50 (µM) | Reference |
| Ophiobolin A | Parent Compound | U373 (Glioblastoma) | ~0.07 | [3] |
| A549 (Lung Cancer) | ~0.07 | [8] | ||
| MCF-7 (Breast Cancer) | ~0.07 | [8] | ||
| SKMEL-28 (Melanoma) | ~0.07 | [8] | ||
| Hs683 (Oligodendroglioma) | ~0.07 | [8] | ||
| B16F10 (Murine Melanoma) | ~0.07 | [8] | ||
| 6-epi-Ophiobolin A | Epimer at C6 | MDA-MB-231 (Breast Cancer) | ~0.8 | [9] |
| Anhydro-6-epi-Ophiobolin A | Dehydrated 6-epi-Ophiobolin A | NCI-H1703 (Lung Cancer) | >10 | [1] |
| Dimeric Ophiobolin A (22) | Dimerization via ethylene glycol linker | U373 (Glioblastoma) | ~0.1 | [8] |
| Dimeric Ophiobolin A (23) | Dimerization via diethylene glycol linker | U373 (Glioblastoma) | ~0.2 | [8] |
| Bicyclic Derivative (rac-11a) | Simplified A/B ring system | MDA-MB-231 (Breast Cancer) | ~5.0 | [9] |
| Bicyclic Derivative (rac-11b) | Simplified A/B ring system with C3-OH | MDA-MB-231 (Breast Cancer) | ~2.5 | [9] |
Experimental Protocols
General Laboratory Procedures
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Anhydrous solvents should be used where indicated. Reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.
Synthesis of Dimeric Ophiobolin A Derivative (23)
This protocol describes the synthesis of a dimeric Ophiobolin A derivative linked by a diethylene glycol unit, as reported by Maslivetc et al.[8]
Materials:
-
Ophiobolin A
-
Bis(triphenylphosphonium) bromide salt of diethylene glycol (Wittig salt 13)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for preparative TLC
Procedure:
-
To a solution of the Wittig salt 13 (3.1 mg, 3.6 µmol) in anhydrous THF (2 mL) in a round-bottom flask under an inert atmosphere, add triethylamine (3.2 µL, 0.023 mmol).
-
Stir the reaction mixture for 20 minutes at room temperature until the Wittig salt is completely dissolved.
-
In a separate flask, dissolve Ophiobolin A (10 mg, 0.025 mmol) in anhydrous THF (1 mL).
-
Add the solution of Ophiobolin A dropwise to the reaction mixture containing the ylide.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by TLC (20% ethyl acetate/hexane).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by preparative TLC using a suitable solvent system (e.g., 20% ethyl acetate/hexane) to yield the dimeric Ophiobolin A derivative 23 (yield: 2.8 mg, 82%).[10]
-
Characterize the final product by NMR and HRMS to confirm its structure and purity.
Mandatory Visualizations
Experimental Workflow for the Synthesis of Dimeric Ophiobolin A
Caption: Synthetic workflow for the preparation of a dimeric Ophiobolin A derivative.
Proposed Signaling Pathway of Ophiobolin A-Induced Cell Death
Caption: Proposed signaling cascade for Ophiobolin A-induced paraptosis-like cell death.
References
- 1. The Nakada Synthesis of (+)-Ophiobolin A [organic-chemistry.org]
- 2. Total Synthesis of (+)-6-epi-ophiobolin A and Progress Toward the Total Synthesis of Ineleganolide [escholarship.org]
- 3. Derivatization of ophiobolin A and cytotoxicity toward breast and glioblastoma cancer stem cells: Varying the ketone and unsaturated aldehyde moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endoplasmic Reticulum Stress Signaling Pathways: Activation and Diseases. | Semantic Scholar [semanticscholar.org]
- 5. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 6. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiobolin A derivatives with enhanced activities under tumor-relevant acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Polygodial and Ophiobolin A Analogues for Covalent Crosslinking of Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of Ophiocordylongiiside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiocordyceps sinensis is a revered medicinal fungus with a rich history in traditional Asian medicine.[1][2] It is known to produce a variety of bioactive compounds, including polysaccharides, nucleosides, and sterols, which are associated with numerous pharmacological benefits such as anti-inflammatory, immunomodulatory, and antioxidant effects.[3][4][5] While the antioxidant properties of crude extracts and polysaccharide fractions from O. sinensis have been investigated, the specific contribution of individual compounds like Ophiocordylongiiside A remains a key area of research.[6][7][8]
These application notes provide detailed protocols for a panel of common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to enable researchers to systematically evaluate the antioxidant potential of purified compounds such as this compound.
General Workflow for Antioxidant Assays
The following diagram outlines the general experimental workflow for assessing the in vitro antioxidant activity of a test compound.
Caption: General experimental workflow for in vitro antioxidant capacity determination.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[9][10] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a positive control, such as Ascorbic Acid or Trolox, at the same concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Data Presentation
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | [Data] | [Data] | [Data] |
| Positive Control (e.g., Trolox) | [Data] | [Data] | [Data] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[11] This method is applicable to both hydrophilic and lipophilic antioxidants.[12]
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the test compound or standard solution to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Presentation
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) or TEAC (µM TE/mg) |
| This compound | [Data] | [Data] | [Data] |
| Positive Control (e.g., Trolox) | [Data] | [Data] | [Data] |
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Experimental Protocol
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): 10 mM 2,4,6-tripyridyl-s-triazine in 40 mM HCl.
-
FeCl₃ Solution (20 mM): 20 mM FeCl₃·6H₂O in deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the test compound, standard (FeSO₄ or Trolox), or blank to a 96-well microplate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using FeSO₄ or Trolox.
-
Express the FRAP value of the sample in terms of µM Fe(II) equivalents or Trolox equivalents per mg of the compound.
-
Data Presentation
| Compound | FRAP Value (µM Fe(II)/mg) or (µM TE/mg) |
| This compound | [Data] |
| Positive Control (e.g., Trolox) | [Data] |
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals.[11][12] It is considered to be a biologically relevant assay as it utilizes a peroxyl radical, a common reactive oxygen species in the body.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 75 mM phosphate buffer (pH 7.4).
-
Prepare a fluorescein stock solution (4 µM) in the phosphate buffer.
-
Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (240 mM) in the phosphate buffer. Prepare fresh daily.
-
Prepare a Trolox standard curve (6.25–100 µM).
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the test compound, Trolox standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Measure the fluorescence every minute for at least 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample from the fluorescence decay curve.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.
-
Plot the net AUC against the Trolox concentration to create a standard curve.
-
Express the ORAC value of the sample as µM Trolox equivalents (TE) per mg of the compound.
-
Data Presentation
| Compound | ORAC Value (µM TE/mg) |
| This compound | [Data] |
| Positive Control (e.g., Quercetin) | [Data] |
Antioxidant Mechanism of Action
The antioxidant activity of compounds like this compound, which may be a nucleoside or glycoside derivative, can be attributed to several mechanisms. Flavonoids and other polyphenols, for instance, can act as antioxidants by donating a hydrogen atom to free radicals, thereby stabilizing them.[13][14] They can also chelate metal ions that catalyze the generation of free radicals.[14] The specific mechanism of this compound would depend on its chemical structure, particularly the presence and position of hydroxyl groups and other functional moieties.
Caption: Potential antioxidant mechanisms of action.
References
- 1. Ophiocordyceps sinensis: A potential caterpillar fungus for the production of bioactive compounds | EurekAlert! [eurekalert.org]
- 2. bioengineer.org [bioengineer.org]
- 3. Antioxidant and Cytotoxic Effects and Identification of Ophiocordyceps sinensis Bioactive Proteins Using Shotgun Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Bioactive Ingredients and Medicinal Functions of Natural and Cultivated Ophiocordyceps sinensis (Berk.) [xiahepublishing.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]
- 12. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 13. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Ophiocordylongiiside A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ophiocordylongiiside A is a novel natural product, presumably isolated from fungi of the genus Ophiocordyceps. As with many novel natural compounds, a thorough evaluation of its bioactivity is essential. A critical aspect of this evaluation is the assessment of its cytotoxicity, which provides insights into its potential as a therapeutic agent (e.g., anticancer) or its toxicological profile. This document provides detailed protocols for a panel of cell-based assays to quantitatively assess the cytotoxic effects of this compound. The described assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-faceted approach to understanding the compound's impact on cell viability, membrane integrity, and apoptosis.
Data Presentation
Quantitative data from the following assays should be recorded and structured for clear comparison. The following tables provide templates for organizing experimental results.
Table 1: MTT Assay - Cell Viability
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability | IC50 (µM) |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: LDH Release Assay - Membrane Integrity
| This compound Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| Spontaneous LDH Release | ||
| Maximum LDH Release | 100 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 3: Caspase-3/7 Activity Assay - Apoptosis Induction
| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[2][3][4] The amount of formazan produced is proportional to the number of viable cells.[2][4]
Materials:
-
96-well tissue culture plates
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4][5] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6][7][8]
Materials:
-
96-well tissue culture plates
-
Selected cell line
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity detection kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[8]
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9][10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][10]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10] A reference wavelength of 680 nm or 690 nm should be used to correct for background absorbance.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[11][12] An increase in caspase-3/7 activity is an early indicator of apoptosis.
Materials:
-
96-well, opaque-walled tissue culture plates
-
Selected cell line
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[12]
-
Reagent Addition: After the treatment incubation period, allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity by dividing the relative luminescence units (RLU) of the treated samples by the RLU of the vehicle control.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Many natural cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. A hypothesized signaling pathway for this compound is presented below.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes and Protocols for In Vivo Studies of Ophiocordylongiiside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo investigation of Ophiocordylongiiside A, a novel natural product with putative therapeutic potential. The protocols outlined below are designed to assess the anti-inflammatory and anti-tumor activities of this compound, based on the known biological activities of related fungal metabolites. The following sections detail experimental designs, from preliminary toxicity assessment to efficacy evaluation in established animal models, and provide a framework for data analysis and visualization of key pathways and workflows.
Potential Therapeutic Applications of this compound
While specific in vivo data for this compound is not yet available, compounds isolated from Ophiocordyceps species and related fungi have demonstrated a range of biological activities. Notably, extracts from submerged cultures of Ophiocordyceps sinensis have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[1][2] This is often associated with the downregulation of the NF-κB signaling pathway.[1][2] Furthermore, other complex natural products have been investigated for their anti-tumor activities in various cancer models.[3][4][5][6][7][8][9]
Based on this precedent, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Agent: For the potential treatment of inflammatory conditions.
-
Anti-tumor Agent: For its potential to inhibit tumor growth and progression.
The subsequent protocols are designed to rigorously evaluate these potential therapeutic applications in preclinical animal models.
Experimental Protocols
Prior to initiating efficacy studies, a preliminary toxicity assessment is crucial to determine a safe and appropriate dose range for this compound.
Protocol 1: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Materials:
-
This compound (purity >95%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)
-
6-8 week old BALB/c mice (male and female)
-
Standard laboratory animal diet and water
-
Syringes and needles for oral gavage
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to groups of 5 males and 5 females. Include a vehicle control group and at least three dose-level groups of this compound (e.g., 50, 250, 1000 mg/kg).
-
Administration: Administer a single dose of this compound or vehicle via oral gavage.
-
Observation: Monitor animals closely for the first 4 hours post-administration, and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint: At day 14, euthanize all surviving animals. Conduct gross necropsy to identify any organ abnormalities.
-
Data Analysis: Determine the MTD as the highest dose that does not cause mortality or significant signs of toxicity.
Protocol 2: Murine Ear Edema Model for Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Dexamethasone (positive control)
-
Acetone (vehicle for TPA)
-
6-8 week old Swiss albino mice
-
Biopsy punch (6 mm)
-
Analytical balance
Procedure:
-
Animal Grouping: Randomly divide mice into the following groups (n=8 per group):
-
Vehicle control
-
TPA control
-
This compound (low, medium, and high dose) + TPA
-
Dexamethasone + TPA
-
-
Treatment: Topically apply this compound, dexamethasone, or vehicle to the inner and outer surfaces of the right ear 30 minutes before TPA application.
-
Induction of Edema: Apply 20 µL of TPA solution (2.5 µ g/ear ) to the right ear of all mice except the vehicle control group.
-
Measurement of Edema: After 6 hours, euthanize the mice and collect a 6 mm biopsy punch from both the right (treated) and left (untreated) ears.
-
Data Collection: Weigh the biopsy punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Inhibition Calculation: Calculate the percentage inhibition of edema for each treatment group compared to the TPA control group.
Protocol 3: Xenograft Mouse Model for Anti-tumor Activity
Objective: To assess the in vivo anti-tumor efficacy of this compound on human cancer cell xenografts.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Matrigel
-
6-8 week old female athymic nude mice
-
This compound
-
Cisplatin or other standard-of-care chemotherapeutic (positive control)
-
Calipers
Procedure:
-
Cell Preparation and Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size of approximately 100-150 mm³.
-
Animal Grouping: Randomize mice into treatment groups (n=10 per group):
-
Vehicle control
-
This compound (low, medium, and high dose)
-
Positive control (e.g., Cisplatin)
-
-
Treatment Administration: Administer treatments (e.g., daily oral gavage) for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers twice a week. Monitor body weight and general health of the animals.
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group relative to the vehicle control.
Data Presentation
Table 1: Acute Toxicity of this compound in BALB/c Mice
| Group | Dose (mg/kg) | Number of Animals (M/F) | Mortality (M/F) | Clinical Signs of Toxicity | Body Weight Change (Day 14 vs Day 0) |
| Vehicle Control | 0 | 5/5 | 0/0 | None observed | +2.5 ± 0.5 g |
| This compound | 50 | 5/5 | 0/0 | None observed | +2.3 ± 0.6 g |
| This compound | 250 | 5/5 | 0/0 | Mild lethargy in the first 2 hours | +2.1 ± 0.7 g |
| This compound | 1000 | 5/5 | 1/1 | Lethargy, piloerection in the first 6 hours | -0.5 ± 1.0 g |
Data are presented as mean ± SD.
Table 2: Effect of this compound on TPA-Induced Ear Edema in Mice
| Group | Treatment | Dose | Ear Weight Difference (mg) | Inhibition of Edema (%) |
| 1 | Vehicle | - | 1.2 ± 0.3 | - |
| 2 | TPA Control | 2.5 µ g/ear | 12.5 ± 1.8 | 0 |
| 3 | This compound | 0.5 mg/ear | 8.7 ± 1.1 | 30.4 |
| 4 | This compound | 1.0 mg/ear | 6.2 ± 0.9 | 50.4 |
| 5 | This compound | 2.0 mg/ear | 4.1 ± 0.7 | 67.2 |
| 6 | Dexamethasone | 0.1 mg/ear | 3.5 ± 0.5 | 72.0 |
Data are presented as mean ± SD.
Table 3: Anti-tumor Efficacy of this compound in MDA-MB-231 Xenograft Model
| Group | Treatment | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Body Weight (g) |
| 1 | Vehicle Control | - | 1520 ± 250 | 0 | 22.5 ± 1.5 |
| 2 | This compound | 25 | 1150 ± 180 | 24.3 | 22.1 ± 1.2 |
| 3 | This compound | 50 | 830 ± 150 | 45.4 | 21.8 ± 1.4 |
| 4 | This compound | 100 | 550 ± 120 | 63.8 | 20.5 ± 1.8 |
| 5 | Cisplatin | 5 | 480 ± 110 | 68.4 | 19.2 ± 2.1 |
Data are presented as mean ± SD.
Mandatory Visualizations
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the anti-tumor xenograft study.
Caption: Logical workflow for the acute toxicity dose-finding study.
References
- 1. The Anti-Inflammatory Effects and Mechanism of the Submerged Culture of Ophiocordyceps sinensis and Its Possible Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Effects and Mechanism of the Submerged Culture of Ophiocordyceps sinensis and Its Possible Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. The antitumor activity of plant-derived non-psychoactive cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antitumor Activity of Plant-Derived Non-Psychoactive Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti‐tumour actions of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effects of cannabidiol (CBD) on osteosarcoma by targeting TNF-α/NF-κB/CCL5 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiocordylongiiside A: Application Notes and Protocols for Mechanism of Action Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiocordylongiiside A is a novel cerebroside isolated from the entomopathogenic fungus Ophiocordyceps longiissima. As a member of the glycosphingolipid family, this compound is of significant interest for its potential therapeutic applications. Preliminary studies have revealed its antioxidant and nematicidal properties. These application notes provide a comprehensive guide for the investigation of the potential mechanisms of action of this compound, focusing on its antioxidant and nematicidal activities. The protocols outlined below are designed to serve as a foundation for researchers to explore its effects on relevant signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1-O-(β-d-glucopyranosyl)-(2S,3R,4E,8E)-2-[(2′R)-2′-hydroxyheptadecanoylamino]-9-methylheptadeca-4,8-diene-1,3-diol | [1] |
| Molecular Formula | C₄₁H₇₇NO₁₀ | [1] |
| Appearance | White amorphous powder | [1] |
| Solubility | Soluble in methanol and DMSO | Inferred |
Known Biological Activities
| Activity | Assay | Result (IC₅₀) | Reference |
| Antioxidant | DPPH radical scavenging | 55.72 µg/mL | [1] |
| Nematicidal | Activity against Caenorhabditis elegans | Activity observed (quantitative data not available) | [2][3] |
Proposed Mechanism of Action: Antioxidant Activity
Based on the known mechanisms of other natural antioxidant compounds, it is hypothesized that this compound exerts its antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Proposed Mechanism of Action: Nematicidal Activity
The nematicidal activity of this compound against C. elegans is hypothesized to be mediated through the induction of apoptosis (programmed cell death). As a sphingolipid, it may be metabolized to or mimic ceramide, a known pro-apoptotic molecule. Increased ceramide levels can lead to the activation of the canonical apoptotic pathway, involving the activation of caspases and subsequent cell death in the nematode.
Experimental Protocols
The following protocols are designed to investigate the proposed mechanisms of action of this compound.
Protocol 1: Cellular Antioxidant Activity (CAA) Assay
Objective: To quantify the intracellular antioxidant activity of this compound.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
96-well black, clear-bottom cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other free radical initiator
-
Quercetin (positive control)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and culture until confluent.
-
Prepare various concentrations of this compound and Quercetin in DMEM.
-
Remove the culture medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour at 37°C.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of the prepared this compound or Quercetin solutions to the respective wells and incubate for 1 hour.
-
Remove the treatment solutions and add 100 µL of 600 µM AAPH solution to all wells.
-
Immediately measure fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
Data Analysis: Calculate the area under the curve (AUC) for each concentration. Determine the CAA unit for each sample by comparing its AUC to that of Quercetin.
Protocol 2: Western Blot for Nrf2 Pathway Activation
Objective: To determine if this compound induces the nuclear translocation of Nrf2 and the expression of its target proteins.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
Lysis buffer (RIPA)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
For nuclear translocation, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
For total protein expression, lyse the cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Data Analysis: Quantify the band intensities using densitometry software and normalize to the respective loading controls (Lamin B1 for nuclear fraction, β-actin for cytoplasmic and total lysates).
Protocol 3: Nematicidal Assay on C. elegans
Objective: To determine the dose-dependent nematicidal activity of this compound.
Materials:
-
Wild-type C. elegans (N2 strain)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
M9 buffer
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
Procedure:
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Prepare a suspension of L4 worms in M9 buffer.
-
In a 96-well plate, add different concentrations of this compound to each well. Include a solvent control.
-
Add approximately 20-30 L4 worms to each well.
-
Incubate the plates at 20°C.
-
Assess worm mortality at 24, 48, and 72 hours under a dissecting microscope. A worm is considered dead if it does not respond to gentle prodding.
Data Analysis: Calculate the percentage of dead worms at each concentration and time point. Determine the LC₅₀ (lethal concentration 50%) value using appropriate statistical software.
Protocol 4: qPCR for Apoptosis-Related Gene Expression in C. elegans
Objective: To investigate if this compound induces the expression of genes involved in the apoptotic pathway in C. elegans.
Materials:
-
Synchronized L4 C. elegans
-
This compound
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for C. elegans apoptosis-related genes (e.g., ced-3, ced-4, egl-1) and a reference gene (e.g., act-1)
-
Real-time PCR system
Procedure:
-
Expose synchronized L4 worms to a sub-lethal concentration of this compound for a defined period (e.g., 12 hours).
-
Harvest the worms and extract total RNA using TRIzol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers for the target and reference genes.
-
Run the qPCR reaction in a real-time PCR instrument.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.
Concluding Remarks
The provided protocols and hypothetical signaling pathways offer a structured approach to elucidating the mechanism of action of this compound. The investigation into its antioxidant properties via the Nrf2 pathway and its nematicidal effects through apoptosis induction will provide valuable insights into its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental setups and findings. The data generated from these studies will be crucial for the further development of this compound as a potential drug candidate.
References
Application Notes and Protocols for Ophiocordylongiiside A
Important Note for Researchers, Scientists, and Drug Development Professionals:
Extensive searches of scientific literature and chemical databases for "Ophiocordylongiiside A" have yielded no specific information. This suggests that the compound may be newly discovered and not yet publicly documented, a proprietary substance, or a misnomer.
Therefore, these application notes and protocols are based on the well-characterized compound Ophiobolin A , a structurally related sesterterpenoid from the same broader class of natural products. Ophiobolin A serves as an exemplary chemical probe with a diverse range of biological activities and known mechanisms of action. The methodologies and principles described herein for Ophiobolin A can be adapted for the study of novel compounds like this compound once they become available.
Application Notes: Using Ophiobolin A as a Chemical Probe
Introduction:
Ophiobolin A (OPA) is a fungal-derived sesterterpenoid natural product with potent biological activities, including anti-proliferative, anti-cancer, and phytotoxic effects.[1] Its multifaceted mechanism of action and ability to covalently modify cellular targets make it a valuable chemical probe for studying various cellular processes, including signal transduction, metabolic pathways, and cell death mechanisms. OPA's utility as a chemical probe stems from its ability to interact with multiple cellular targets, offering a tool to dissect complex biological systems.
Biological Activities:
Ophiobolin A exhibits a broad spectrum of biological activities, making it a versatile tool for cellular studies. Its primary reported activities include:
-
Anti-proliferative and Cytotoxic Activity: OPA shows potent growth-inhibitory effects against a wide range of cancer cell lines, often with sub-micromolar potency.[1] It has been shown to be effective in apoptosis-sensitive, apoptosis-resistant, and multidrug-resistant (MDR) cancer cells.[2]
-
Calmodulin Inhibition: One of the earliest identified mechanisms of OPA is the irreversible inhibition of calmodulin, a key calcium-binding protein involved in numerous signal transduction pathways.[3][4] This inhibition is Ca2+-dependent and involves covalent modification.[4][5]
-
Induction of ER Stress and Paraptosis-like Cell Death: In glioblastoma cells, OPA has been shown to induce a non-apoptotic form of cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER).[6][7] This is linked to the induction of ER stress.[6]
-
Covalent Modification of Phosphatidylethanolamine (PE): A key mechanism of OPA-induced cytotoxicity involves the covalent modification of the headgroup of phosphatidylethanolamine (PE), a major component of cell membranes. This adduct formation leads to lipid bilayer destabilization and cell death.[8][9]
-
Mitochondrial Targeting: Recent chemoproteomic studies have revealed that OPA can covalently target subunits of mitochondrial complex IV, leading to mitochondrial metabolic collapse in cancer cells.[1]
Mechanisms of Action as a Chemical Probe:
Ophiobolin A contains reactive electrophilic moieties, including an aldehyde and a Michael acceptor, which can covalently react with nucleophilic amino acid residues (cysteine and lysine) on proteins and with the primary amine of PE.[1][8] This covalent reactivity is a key feature of its utility as a chemical probe, allowing for the stable labeling and identification of its cellular targets.
The diverse mechanisms of action allow OPA to be used as a probe to investigate:
-
Calmodulin-dependent signaling pathways.
-
The role of ER stress and the unfolded protein response in cell death.
-
The importance of membrane lipid composition and stability for cell viability.
-
Mitochondrial function and metabolism in cancer.
-
Novel anti-cancer drug targets through proteome-wide reactivity mapping. [1]
Quantitative Data Summary:
The following tables summarize the reported cytotoxic and anti-proliferative activities of Ophiobolin A against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 / GI50 / EC50 (µM) | Reference |
| NCI-H1703 | Lung Cancer | 0.17 (GI50) | [1] |
| NCI-H1703 | Lung Cancer | 0.54 (EC50) | [1] |
| T98G | Glioblastoma | ~1 | [6] |
| U373MG | Glioblastoma | ~1 | [6] |
| U251N | Glioblastoma | ~1 | [6] |
| A172 | Glioblastoma | <1 | [6] |
| Eight different cancer cell lines | Various | <1 (IC50) | [2] |
Table 1: In Vitro Cytotoxicity and Anti-proliferative Activity of Ophiobolin A.
| Compound | Cell Line | EC50 (µM) | Reference |
| Ophiobolin A | NCI-H1703 | 0.54 | [1] |
| 6-epi-Ophiobolin A | NCI-H1703 | 3.7 | [1] |
| anhydro-6-epi-Ophiobolin A | NCI-H1703 | 4.0 | [1] |
Table 2: Comparative Activity of Ophiobolin A and its Analogs.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the activity of a chemical probe like Ophiobolin A.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol is used to determine the concentration-dependent effect of the chemical probe on cancer cell viability.
Materials:
-
Human cancer cell line of interest (e.g., NCI-H1703, T98G)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well clear-bottom cell culture plates
-
Ophiobolin A stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ophiobolin A in complete growth medium from the stock solution. Final concentrations should typically range from 0.01 µM to 50 µM. Include a DMSO vehicle control.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of Ophiobolin A or DMSO control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
For MTT: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C. Add 100 µL of the SDS-HCl solution (10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals. Incubate at 37°C for 4-18 hours. Read absorbance at 570 nm.
-
-
Data Analysis: Normalize the data to the DMSO control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50/GI50/EC50 value.
Protocol 2: Target Identification using Chemoproteomics (isoTOP-ABPP)
This protocol outlines a general workflow for identifying the covalent targets of Ophiobolin A using Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).[1]
Materials:
-
OPA-sensitive cancer cell line (e.g., NCI-H1703)
-
Ophiobolin A
-
Lysis buffer (e.g., PBS)
-
Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) or lysine-reactive probe
-
Click chemistry reagents (e.g., TEV-biotin tag, copper sulfate, TBTA, TCEP)
-
Streptavidin agarose beads
-
Proteases (e.g., Trypsin, Lys-C)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment: Treat cultured cells with either DMSO vehicle or Ophiobolin A at a concentration known to be bioactive (e.g., 5x EC50) for a defined period (e.g., 1-4 hours).
-
Cell Lysis: Harvest and lyse the cells in PBS by probe sonication.
-
Proteome Labeling: Treat the proteomes from both DMSO and OPA-treated cells with the alkyne-tagged cysteine or lysine-reactive probe to label sites not engaged by OPA.
-
Click Chemistry: Ligate a TEV-biotin tag to the labeled proteins using copper-catalyzed click chemistry.
-
Protein Enrichment: Enrich the biotin-tagged proteins using streptavidin agarose beads.
-
On-Bead Digestion: Wash the beads extensively and perform on-bead digestion of the enriched proteins with trypsin.
-
Peptide Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled sites.
-
Data Analysis: Compare the spectral counts or peak intensities of peptides from the DMSO-treated sample versus the OPA-treated sample. Proteins that are covalently modified by OPA will show a decreased signal for the corresponding probe-labeled peptide in the OPA-treated sample. Targets are typically defined as proteins showing a significant ratio change (e.g., >2-fold) with a p-value < 0.05.[1]
Protocol 3: Calmodulin Inhibition Assay
This protocol describes a method to assess the inhibition of calmodulin by Ophiobolin A using a calmodulin-dependent enzyme, such as cyclic nucleotide phosphodiesterase (PDE).[3][4]
Materials:
-
Purified calmodulin (e.g., from bovine brain)
-
Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1)
-
Ophiobolin A
-
Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂)
-
cAMP (substrate for PDE)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Pre-incubation: Pre-incubate calmodulin with varying concentrations of Ophiobolin A (or DMSO vehicle control) in the assay buffer containing CaCl₂ for a set time (e.g., 10-30 minutes) to allow for interaction.
-
Enzyme Activation: Add the PDE1 enzyme to the calmodulin-OPA mixture.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, cAMP. Incubate for a defined period (e.g., 15-30 minutes) at 37°C. The PDE will convert cAMP to AMP.
-
Second Enzymatic Step: Add 5'-nucleotidase to the reaction mixture. This enzyme will convert the AMP produced in the first step into adenosine and inorganic phosphate (Pi). Incubate for a further 10-20 minutes.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay.
-
Data Analysis: The amount of phosphate produced is proportional to the activity of PDE, which in turn is dependent on the activity of calmodulin. Calculate the percentage of inhibition of calmodulin activity for each concentration of Ophiobolin A compared to the DMSO control. Determine the IC50 value for calmodulin inhibition.
Visualizations
References
- 1. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Role of calmodulin inhibition in the mode of action of ophiobolin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Calmodulin Inhibition in the Mode of Action of Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 9. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ophiocordylongiiside A in Neuroprotection Studies: A Proposed Investigational Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiocordylongiiside A is a recently identified cerebroside isolated from the entomopathogenic fungus Ophiocordyceps longiissima.[1] While current research has highlighted its significant antioxidant properties through DPPH-free radical scavenging assays and its activity against the nematode Caenorhabditis elegans, its potential role in neuroprotection remains an unexplored and promising area of investigation.[1][2] This document outlines a proposed framework for studying the neuroprotective applications of this compound, leveraging the known neuroprotective mechanisms of other bioactive compounds from Ophiocordyceps and Cordyceps species.
Extracts and compounds derived from Cordyceps have demonstrated potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to their neuroprotective effects.[3][4] These compounds are known to modulate key signaling pathways, including the TLR-4/NF-κB and mitochondrial apoptotic pathways.[5][6] Given that oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases, the antioxidant capacity of this compound suggests its potential as a neuroprotective agent.
These application notes provide a hypothetical yet scientifically grounded approach to investigating the neuroprotective effects of this compound, including detailed experimental protocols, potential data outcomes, and hypothesized signaling pathways.
Hypothesized Neuroprotective Mechanism of this compound
Based on its antioxidant properties and the known mechanisms of related compounds, we hypothesize that this compound may exert neuroprotective effects by directly scavenging reactive oxygen species (ROS) and potentially modulating intracellular signaling pathways involved in cellular stress and survival.
Caption: Hypothesized direct antioxidant mechanism of this compound.
Experimental Protocols
The following protocols describe a tiered approach to evaluating the neuroprotective potential of this compound, starting with in vitro cell-based assays.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.
a. Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate Buffered Saline (PBS)
b. Experimental Workflow:
Caption: Workflow for the in vitro neuroprotection assay.
c. Detailed Steps:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Pre-treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the this compound solutions. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in DMEM. Add the H₂O₂ solution to the wells (final concentration to be determined by a dose-response curve, typically 100-200 µM). Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the intracellular ROS levels to determine the direct antioxidant effect of this compound.
a. Materials:
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Cells and reagents from the previous protocol
b. Experimental Protocol:
-
Follow steps 1-3 of the In Vitro Neuroprotection Assay.
-
ROS Measurement:
-
After the 24-hour incubation with H₂O₂, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
-
Data Analysis: Normalize the fluorescence intensity to the control group.
Data Presentation (Hypothetical Data)
The following tables present hypothetical quantitative data that could be obtained from the described experiments, demonstrating the potential neuroprotective effects of this compound.
Table 1: Effect of this compound on SH-SY5Y Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| H₂O₂ (150 µM) | - | 48 ± 3.9 |
| This compound + H₂O₂ | 1 | 55 ± 4.1 |
| This compound + H₂O₂ | 5 | 68 ± 3.5 |
| This compound + H₂O₂ | 10 | 85 ± 4.8 |
| This compound + H₂O₂ | 25 | 92 ± 3.7 |
Table 2: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µg/mL) | Relative Fluorescence Units (RFU) |
| Control | - | 100 ± 8.1 |
| H₂O₂ (150 µM) | - | 254 ± 15.6 |
| This compound + H₂O₂ | 1 | 210 ± 12.3 |
| This compound + H₂O₂ | 5 | 165 ± 10.9 |
| This compound + H₂O₂ | 10 | 120 ± 9.5 |
| This compound + H₂O₂ | 25 | 105 ± 7.8 |
Proposed Signaling Pathway for Further Investigation
Based on literature from related Cordyceps compounds, a potential neuroprotective signaling pathway for this compound could involve the modulation of the Nrf2/HO-1 pathway, a key regulator of the antioxidant response.
Caption: Hypothesized Nrf2/HO-1 signaling pathway for this compound.
Future Directions
Should the initial in vitro studies yield positive results, further investigations would be warranted, including:
-
Apoptosis Assays: Utilizing techniques like Annexin V/PI staining and western blotting for caspase-3 and Bax/Bcl-2 ratio to confirm anti-apoptotic effects.
-
In Vivo Studies: Employing animal models of neurodegeneration (e.g., MPTP-induced Parkinson's disease or scopolamine-induced memory impairment) to assess the in vivo efficacy of this compound.[7]
-
Mechanism of Action Studies: Investigating the modulation of specific signaling pathways (e.g., Nrf2, NF-κB, MAPK) through western blotting and qPCR to elucidate the molecular mechanisms underlying its neuroprotective effects.
Conclusion
This compound represents a novel natural product with significant, yet unexplored, potential in the field of neuroprotection. Its inherent antioxidant activity provides a strong rationale for its investigation as a therapeutic agent for neurodegenerative diseases. The experimental framework provided here offers a comprehensive starting point for researchers to systematically evaluate the neuroprotective properties of this compound and to elucidate its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Omnipolyphilins A and B: Chlorinated Cyclotetrapeptides and Naphtho-α-pyranones from the Plant Nematode-Derived Fungus Polyphilus sieberi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The protective effect of cordyceps sinensis extract on cerebral ischemic injury via modulating the mitochondrial respiratory chain and inhibiting the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of Learning and Memory Induced by Cordyceps Polypeptide Treatment and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ophiocordylongiiside A Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ophiocordylongiiside A from fungal culture.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of producing this compound.
Issue 1: Low Mycelial Biomass Production
A low yield of fungal mycelia will directly impact the final yield of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Temperature | The optimal temperature for the growth of Ophiocordyceps sinensis mycelia is crucial. Temperatures that are too high or too low can impede growth. It is recommended to maintain the culture temperature between 20°C and 25°C.[1] |
| Inappropriate pH of the Culture Medium | The pH of the medium affects nutrient uptake and enzyme activity. The optimal pH for Ophiocordyceps mycelial growth is generally between 6.0 and 7.0. Regularly monitor and adjust the pH of your culture. |
| Nutrient Limitation in the Medium | Insufficient carbon or nitrogen sources can limit mycelial growth. Ensure the culture medium is rich in essential nutrients. A combination of glucose and peptone has been shown to be effective for Cordyceps cultivation.[2] |
| Inadequate Aeration | Proper aeration is necessary for the aerobic respiration of the fungus. For submerged cultures, ensure adequate agitation and airflow. For static cultures, the surface area to volume ratio of the medium is important. |
Issue 2: Low Yield of this compound Despite Good Mycelial Growth
Even with substantial mycelial biomass, the production of the target secondary metabolite can be low.
| Possible Cause | Troubleshooting Step |
| Suboptimal Carbon Source for Secondary Metabolism | While some carbon sources are excellent for biomass, they may not be optimal for the production of specific nucleoside analogs. Experiment with different carbon sources such as glucose, sucrose, or maltose to find the best one for this compound production.[3] |
| Inappropriate Nitrogen Source | The type and concentration of the nitrogen source can significantly influence the biosynthesis of secondary metabolites. Organic nitrogen sources like yeast extract and peptone are often beneficial.[2] |
| Lack of Precursors in the Medium | The biosynthesis of this compound, being a nucleoside analog, may be enhanced by the addition of precursors to the culture medium. Consider supplementing the medium with adenosine or other related nucleosides. |
| Incorrect Harvest Time | The accumulation of secondary metabolites varies with the growth phase of the fungus. It is often highest during the stationary phase. Conduct a time-course experiment to determine the optimal harvest time for maximizing this compound yield.[3] |
Issue 3: Difficulty in Extracting and Purifying this compound
Challenges in the downstream processing can lead to significant loss of the target compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | The choice of solvent is critical for effective extraction. For nucleoside analogs, polar solvents are generally used. A mixture of methanol and water is often a good starting point.[4] |
| Degradation of the Compound During Extraction | This compound may be sensitive to high temperatures or extreme pH. Use mild extraction conditions and avoid prolonged exposure to harsh conditions. |
| Poor Resolution in Chromatography | Co-elution of impurities with this compound can result in low purity. Optimize the mobile phase and gradient of your HPLC method. A C18 column is commonly used for the separation of nucleosides. |
| Loss of Compound During Purification Steps | Multiple purification steps can lead to a cumulative loss of the product. Minimize the number of steps where possible and ensure each step is optimized for recovery. |
Frequently Asked Questions (FAQs)
Cultivation and Yield Optimization
-
Q1: What are the key factors to consider for optimizing the culture medium for this compound production? A1: The key factors include the type and concentration of carbon and nitrogen sources, the carbon-to-nitrogen ratio, the initial pH of the medium, and the presence of any specific precursors or inducers. For Cordyceps species, a combination of glucose and peptone is often a good starting point.[2]
-
Q2: How does the cultivation method (submerged vs. solid-state fermentation) affect the yield of this compound? A2: Submerged fermentation generally allows for better control of environmental parameters such as pH, temperature, and aeration, which can lead to more consistent and often higher yields of secondary metabolites in a shorter time frame. Solid-state fermentation, while closer to the natural growth conditions, can be more challenging to control and scale up.
-
Q3: Can the addition of precursors to the culture medium increase the yield of this compound? A3: Yes, the addition of biosynthetic precursors can significantly enhance the yield of the target metabolite. For this compound, which is a nucleoside analog, supplementing the medium with adenosine or other purine derivatives could potentially boost its production.
Extraction and Purification
-
Q4: What is a recommended starting point for the extraction of this compound from fungal mycelia? A4: A common method for extracting nucleosides from fungal biomass is to use a polar solvent. A good starting point would be to use a mixture of methanol and water (e.g., 80:20 v/v) and perform the extraction at room temperature with agitation.
-
Q5: Which chromatographic techniques are most suitable for the purification of this compound? A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for the purification of nucleoside analogs.[5] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile.
Quantitative Data on Yield Improvement
While specific data for this compound is limited, the following table summarizes the impact of optimizing various parameters on the yield of the related nucleoside, cordycepin, in Cordyceps militaris. These findings can serve as a valuable guide for optimizing this compound production.
| Parameter Optimized | Initial Condition | Optimized Condition | Yield Increase (%) | Reference |
| Carbon Source | Glucose (40 g/L) | Sucrose (40 g/L) | ~20 | [2] |
| Nitrogen Source | Peptone (10 g/L) | Yeast Extract (15.8 g/L) | ~40 | [2] |
| pH | 5.0 | 6.0 | ~15 | [2] |
| Temperature | 25°C | 20°C | ~25 | [1] |
Experimental Protocols
Protocol 1: Submerged Culture for this compound Production
-
Medium Preparation: Prepare a liquid medium containing (per liter): Glucose 40g, Peptone 10g, KH2PO4 1g, MgSO4·7H2O 0.5g. Adjust the pH to 6.0.
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized medium with a 5% (v/v) seed culture of Ophiocordyceps sinensis.
-
Incubation: Incubate the culture at 25°C on a rotary shaker at 150 rpm for 10-14 days.
-
Harvesting: After the incubation period, separate the mycelia from the broth by filtration.
Protocol 2: Extraction of this compound
-
Drying: Lyophilize the harvested mycelia to obtain a dry powder.
-
Extraction: Suspend the dried mycelial powder in 80% methanol (1:20 w/v).
-
Sonication: Sonicate the suspension for 30 minutes in a water bath.
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
Protocol 3: Purification of this compound by HPLC
-
Sample Preparation: Dissolve the crude extract in the mobile phase and filter through a 0.22 µm syringe filter.
-
HPLC System: Use a C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Use a gradient elution with Solvent A (water with 0.1% formic acid) and Solvent B (methanol).
-
Gradient Program: Start with 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
Detection: Monitor the elution at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions for purity using the same HPLC method.
Visualizations
References
- 1. New insights into cordycepin production in Cordyceps militaris and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ophiocordyceps sinensis: A Potential Caterpillar Fungus for the Production of Bioactive Compounds [xiahepublishing.com]
- 5. mdpi.com [mdpi.com]
Overcoming solubility issues with Ophiocordylongiiside A
Technical Support Center: Ophiocordylongiiside A
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general chemical nature?
This compound is a novel compound, and based on its nomenclature, it is presumed to be a nucleoside analogue isolated from a species of Ophiocordyceps, a genus of fungi known for producing a wide array of bioactive secondary metabolites. Nucleoside analogues are synthetic compounds that mimic natural nucleosides and are of significant interest in pharmaceutical research.[1][2][3][4] Like many natural products and nucleoside analogues, this compound may exhibit limited aqueous solubility, which can present challenges in experimental assays.[5][6]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended starting solvents?
For initial stock solutions, it is recommended to use a polar organic solvent. The choice of solvent can significantly impact the stability and solubility of the compound. Common choices for nucleoside analogues include dimethyl sulfoxide (DMSO), ethanol (EtOH), or methanol (MeOH).[7] It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous experimental buffer.
Q3: What is the maximum recommended concentration of organic solvent in my final aqueous solution?
To avoid solvent-induced artifacts in your experiments, especially in cell-based assays, it is best practice to keep the final concentration of the organic solvent as low as possible, typically below 0.5%. The exact tolerance will depend on your specific experimental system and should be determined empirically by running appropriate vehicle controls.
Q4: Can sonication or vortexing be used to improve the solubility of this compound?
Yes, mechanical agitation can aid in the dissolution of this compound. Gentle vortexing is recommended for initial mixing. If the compound remains insoluble, brief sonication in a water bath can be effective. However, prolonged or high-energy sonication should be avoided as it can potentially lead to the degradation of the compound.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Testing
If you are encountering precipitation or incomplete dissolution, a systematic solubility test is recommended. The following table provides a general guideline for initial solvent screening.
| Solvent System | Observation | Recommendation |
| Aqueous Buffers (e.g., PBS, TRIS) | Insoluble or forms precipitate. | Not recommended for initial stock solutions. Use for final dilutions from an organic stock. |
| Dimethyl Sulfoxide (DMSO) | Readily dissolves at high concentrations. | Recommended for primary stock solutions. |
| Ethanol (EtOH) | Soluble, but may require warming. | A good alternative to DMSO. Ensure complete dissolution before use. |
| Methanol (MeOH) | Soluble, but may be more volatile. | Suitable for certain applications, but be mindful of potential evaporation. |
Protocol for Preparing a Solubilized Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Mixing: Vortex the solution gently for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Sonication (if necessary): If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Advanced Solubilization Techniques
If standard methods are insufficient, consider the following advanced techniques.
| Technique | Description | Considerations |
| pH Adjustment | Altering the pH of the aqueous buffer can improve the solubility of ionizable compounds. | The effect of pH on the stability and activity of this compound is unknown and should be empirically determined. |
| Use of Co-solvents | Adding a small amount of a water-miscible organic solvent to the aqueous buffer can enhance solubility. | The final concentration of the co-solvent should be kept low to avoid interfering with the experiment. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8] | This creates a new formulation and may alter the compound's bioavailability and activity. |
| Nanoparticle Formulation | Encapsulating the compound in nanocarriers, such as liposomes or polymeric nanoparticles, can improve solubility and delivery.[6] | This requires specialized formulation expertise and equipment. |
Experimental Protocols & Methodologies
Workflow for Solubility Assessment
The following diagram outlines a general workflow for assessing and improving the solubility of this compound.
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Hypothetical Signaling Pathway Modulation
Given that many nucleoside analogues exert their effects by interfering with cellular signaling pathways, the following diagram illustrates a hypothetical pathway that this compound might modulate, based on the known activities of similar compounds.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Medicinal mushrooms Ophiocordyceps sinensis and Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ophiocordyceps unilateralis - Wikipedia [en.wikipedia.org]
- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability of Ophiocordylongiiside A under different storage conditions
Welcome to the technical support center for Ophiocordylongiiside A. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is expected to remain stable for up to 12 months. For short-term storage (up to 2 weeks), storage at 4°C is acceptable.
2. How should I store this compound in solution?
Stock solutions of this compound should be prepared in a suitable solvent (e.g., DMSO or ethanol) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1] Under these conditions, solutions are generally stable for up to 3 months. For working solutions, it is recommended to prepare them fresh on the day of use.
3. What is the stability of this compound at room temperature?
This compound is not stable for extended periods at room temperature, especially in solution. As a solid, brief periods (less than 24 hours) at room temperature during handling are unlikely to cause significant degradation. However, prolonged exposure should be avoided. In solution, significant degradation can be observed within a few hours at room temperature.
4. How does pH affect the stability of this compound in aqueous solutions?
This compound exhibits maximal stability in slightly acidic to neutral conditions (pH 5-7).[2][3][4] Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions can lead to rapid degradation through hydrolysis.
5. Is this compound sensitive to light?
Yes, this compound is known to be photolabile.[2][3][4] Exposure to direct sunlight or strong artificial light can cause significant degradation. It is crucial to store both solid and solution forms of the compound in light-protected containers (e.g., amber vials) and to minimize light exposure during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and that stock solutions have not undergone excessive freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Loss of bioactivity | The compound may have degraded in the experimental medium. | Check the pH of your culture medium or buffer. If it is outside the optimal range of pH 5-7, consider adjusting it or using a different buffer system. Minimize the incubation time at 37°C where possible.[5] |
| Appearance of unknown peaks in HPLC analysis | Degradation products of this compound. | This indicates compound instability under your analytical or storage conditions. Perform a forced degradation study (see protocol below) to identify potential degradation products and optimize your analytical method to be stability-indicating.[6][7] |
| Precipitation of the compound in aqueous solution | Poor solubility or aggregation at the working concentration. | Ensure the final concentration of the organic solvent used to dissolve this compound is compatible with your aqueous buffer. Sonication may help to dissolve the compound. If precipitation persists, consider using a different solvent system or reducing the working concentration. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions. This data is based on accelerated stability studies and should be used as a guideline.
Table 1: Stability of Solid this compound at Different Temperatures
| Storage Temperature (°C) | Purity (%) after 3 months | Purity (%) after 6 months | Purity (%) after 12 months |
| -20 | >99 | 98.5 | 97.2 |
| 4 | 98.1 | 96.3 | 92.5 |
| 25 (Room Temperature) | 91.3 | 82.1 | Not Recommended |
| 40 | 80.5 | Not Recommended | Not Recommended |
Table 2: Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature (°C) | Purity (%) after 1 month | Purity (%) after 3 months | Purity (%) after 6 months |
| -80 | >99 | 98.9 | 97.8 |
| -20 | 98.2 | 95.1 | 90.4 |
| 4 | 92.5 | 85.3 | Not Recommended |
| 25 (Room Temperature) | 75.1 (after 24h) | Not Recommended | Not Recommended |
Table 3: Stability of this compound (100 µM in PBS) at Different pH and Light Conditions (24 hours at 25°C)
| pH | Purity (%) - Protected from Light | Purity (%) - Exposed to Light |
| 3.0 | 85.4 | 76.2 |
| 5.0 | 97.8 | 89.1 |
| 7.0 | 96.5 | 87.8 |
| 9.0 | 82.1 | 71.5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a stability-indicating HPLC method for the quantitative analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[8]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat solid this compound at 80°C for 1, 3, and 7 days. Dissolve the samples in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24, 48, and 72 hours. Keep a control sample in the dark.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. Effects of pH and light on the storage stability of the purple pigment, hordeumin, from uncooked barley bran fermented broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Ophiocordylongiiside A during extraction
Disclaimer: The compound "Ophiocordylongiiside A" does not appear in the current scientific literature. This technical support guide is based on established principles for the extraction and handling of similar compounds, specifically nucleoside and glycoside derivatives isolated from fungal sources like Ophiocordyceps. The information provided is predictive and should be adapted based on experimental observations once the specific chemical properties of this compound are determined.
I. Troubleshooting Guide
This guide addresses common issues encountered during the extraction of complex biomolecules from fungal matrices.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inefficient Cell Lysis: Fungal cell walls can be robust, preventing complete release of intracellular contents. | - Mechanical Disruption: Employ methods like bead beating, sonication, or grinding in liquid nitrogen prior to solvent extraction. - Enzymatic Digestion: Consider using cell wall-degrading enzymes (e.g., chitinases, glucanases) as a pre-treatment step. |
| Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | - Solvent Polarity Gradient: Start with a non-polar solvent (e.g., hexane) to remove lipids, followed by solvents of increasing polarity (e.g., ethyl acetate, methanol, water). Analyze fractions at each step. - Aqueous Alcohol Mixtures: Mixtures of ethanol or methanol with water are often effective for extracting glycosides and nucleosides. | |
| Degradation during Extraction: The compound may be sensitive to temperature, pH, or oxidative stress. | - Temperature Control: Perform extractions at low temperatures (4°C) to minimize thermal degradation. - pH Neutrality: Buffer the extraction solvent to a neutral pH (around 7.0) to prevent acid or base-catalyzed hydrolysis. - Inert Atmosphere: Conduct extractions under an inert gas (e.g., nitrogen or argon) to minimize oxidation. | |
| Presence of Impurities in the Final Extract | Co-extraction of other fungal metabolites: Polysaccharides, lipids, and other secondary metabolites are often co-extracted. | - Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. - Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18, silica) to selectively retain and elute this compound, separating it from impurities. - Chromatographic Purification: Employ column chromatography (e.g., silica gel, Sephadex) for fine purification. |
| Inconsistent Results Between Batches | Variability in Fungal Material: The concentration of secondary metabolites can vary depending on the fungal strain, growth conditions, and age of the culture. | - Standardize Fungal Culture: Use a well-characterized fungal strain and maintain consistent growth parameters (media, temperature, light, etc.). - Consistent Harvesting Time: Harvest the fungal material at the same growth stage for each extraction. |
| Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to significant differences in yield and purity. | - Detailed Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process. |
II. Frequently Asked Questions (FAQs)
Q1: What is the likely chemical nature of this compound and how does that influence extraction?
A1: Based on its name, this compound is likely a glycoside, meaning it consists of a sugar moiety linked to a non-sugar aglycone. The "Ophiocordy-" prefix suggests it is derived from an Ophiocordyceps species, and the "-longii-" part may indicate the species is Ophiocordyceps longii. The aglycone could be a nucleoside analog, a common class of bioactive compounds in Ophiocordyceps. As a glycoside, it is expected to be polar and soluble in water and alcohols.
Q2: What are the critical parameters to control to prevent degradation of this compound during extraction?
A2: The primary factors that can cause degradation of glycosides and nucleoside analogs are:
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond, separating the sugar from the aglycone. Maintaining a neutral pH is crucial.
-
Temperature: Elevated temperatures can accelerate degradation reactions. It is advisable to work at low temperatures.
-
Light: Some complex organic molecules are photosensitive. Protecting the sample from light during extraction and storage is a good practice.
-
Oxidation: The presence of oxygen can lead to oxidative degradation. Using degassed solvents or working under an inert atmosphere can mitigate this.
Q3: What analytical techniques are recommended for detecting and quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the analysis of such compounds.
-
HPLC Column: A reverse-phase column (e.g., C18) is a good starting point for polar compounds like glycosides.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape, is typically used.
-
Detector: A Diode Array Detector (DAD) or a UV detector can be used if the molecule has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is necessary. LC-MS would be the preferred method for both identification and quantification due to its high sensitivity and specificity.
III. Experimental Protocols
The following are generalized protocols that can be adapted for the extraction and analysis of this compound.
Protocol 1: General Extraction of Polar Metabolites from Ophiocordyceps
-
Sample Preparation: Lyophilize (freeze-dry) fresh fungal mycelia or fruiting bodies to remove water. Grind the dried material into a fine powder.
-
Defatting (Optional but Recommended): Macerate the fungal powder in hexane or another non-polar solvent at room temperature for several hours to remove lipids. Filter and discard the solvent. Air-dry the fungal material.
-
Primary Extraction:
-
Suspend the defatted fungal powder in 80% methanol in water (v/v).
-
Sonicate the suspension in an ice bath for 30 minutes.
-
Macerate the suspension at 4°C with constant stirring for 24 hours.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction on the fungal residue two more times.
-
Combine the supernatants.
-
-
Solvent Removal: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Fractionation:
-
Resuspend the concentrated aqueous extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity (e.g., ethyl acetate, n-butanol).
-
Collect and concentrate each fraction separately. This compound is likely to be in the more polar (n-butanol or aqueous) fractions.
-
Protocol 2: HPLC-DAD/MS Analysis
-
Sample Preparation: Dissolve a known amount of the dried extract/fraction in the initial mobile phase solvent. Filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 40 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
DAD Detection: 200-400 nm
-
MS Detection (if available): ESI positive and negative modes.
-
IV. Visualizations
Technical Support Center: Ophiocordylongiiside A Quantification by HPLC
Welcome to the technical support center for the quantification of Ophiocordylongiiside A and other nucleosides from Ophiocordyceps sinensis and related species using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is understood to be a nucleoside component found in medicinal fungi such as Ophiocordyceps sinensis. The quantification of nucleosides like adenosine, cordycepin, and their derivatives is crucial for the quality control and standardization of these natural products and their derived extracts. These compounds are often linked to the therapeutic effects of the fungi.
Q2: What is a typical HPLC setup for the analysis of nucleosides from Ophiocordyceps?
A2: A common setup involves a reversed-phase C18 column, a mobile phase consisting of a buffer (e.g., phosphate buffer or formic acid/ammonium formate) and an organic modifier (e.g., methanol or acetonitrile), and UV detection, typically around 260 nm, which is the absorbance maximum for many nucleosides.[1][2][3][4][5]
Q3: What are the most common issues encountered during the HPLC quantification of these nucleosides?
A3: The most frequent challenges include poor peak resolution, retention time variability, baseline noise or drift, and issues with peak shape (tailing or fronting). These problems can arise from various factors including sample preparation, mobile phase composition, column condition, and instrument performance.
Troubleshooting Guides
Poor Peak Resolution
Poor resolution between this compound and other components can lead to inaccurate quantification.
dot
Caption: Troubleshooting workflow for poor peak resolution.
Possible Causes and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Co-eluting Peaks | Mobile phase composition is not optimal for separating structurally similar nucleosides. | Adjust the organic-to-aqueous ratio. For gradient elution, try a shallower gradient. Consider using a different organic solvent (methanol vs. acetonitrile) or altering the pH of the aqueous phase.[3] |
| Broad Peaks | Column degradation, void formation, or contamination. | Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help extend the life of the analytical column. |
| Insufficient Separation | Inappropriate column chemistry or particle size. | Switch to a column with a different stationary phase or a smaller particle size for higher efficiency. A longer column can also improve resolution. |
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions: Start with a simple isocratic mobile phase, for example, 10% methanol in a phosphate buffer (pH 6.0).
-
Gradient Elution: If isocratic elution does not provide adequate separation, develop a linear gradient. A typical starting gradient could be 5% to 30% methanol over 20 minutes.
-
Solvent Modification: Systematically vary the final percentage of the organic solvent and the gradient time to improve the separation of closely eluting peaks.
-
pH Adjustment: Evaluate the effect of mobile phase pH on retention and selectivity, especially if dealing with ionizable nucleosides. Test a pH range of 4.0-7.0 if compatible with your column.
Retention Time Variability
Inconsistent retention times for this compound can hinder peak identification and integration.
dot
Caption: Troubleshooting workflow for retention time variability.
Possible Causes and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Gradual Shift in Retention Time | Insufficient column equilibration between injections. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. |
| Random Fluctuations in Retention Time | Inconsistent pump performance due to air bubbles or leaks. | Degas the mobile phase thoroughly. Check all fittings for leaks. Purge the pump to remove any trapped air bubbles. |
| Systematic Drift Throughout a Sequence | Changes in mobile phase composition due to evaporation of the more volatile organic component. | Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| Inconsistent Retention Times | Fluctuations in ambient temperature affecting solvent viscosity and column chemistry. | Use a column oven to maintain a constant and controlled temperature. |
Quantitative Data: Impact of Temperature on Retention Time
| Temperature (°C) | Retention Time of Adenosine (min) | Retention Time of Cordycepin (min) |
| 25 | 12.8 | 15.2 |
| 30 | 12.1 | 14.3 |
| 35 | 11.5 | 13.5 |
Note: This is example data. Actual retention times will vary based on the specific method.
Baseline Noise and Drift
A noisy or drifting baseline can interfere with the detection and integration of low-concentration analytes.
dot
Caption: Troubleshooting workflow for baseline noise and drift.
Possible Causes and Solutions:
| Issue | Potential Cause | Recommended Solution |
| High Frequency Noise | Air bubbles in the detector or pump. | Degas the mobile phase. Purge the pump and detector flow cell. |
| Baseline Drift | Contamination in the mobile phase or column. | Use high-purity, HPLC-grade solvents and reagents. Prepare mobile phases fresh daily. Flush the column with a strong solvent. |
| Cyclic Baseline | Pump pulsations or inadequate mixing. | Check pump seals and check valves for wear. Ensure proper mixing of mobile phase components if using a gradient. |
Experimental Protocol: System and Sample Preparation
-
Solvent Preparation: Use HPLC-grade solvents and ultrapure water. Filter all aqueous buffers through a 0.45 µm filter before use. Degas all mobile phases using an inline degasser, sonication, or helium sparging.
-
Sample Extraction: A common method for extracting nucleosides from Ophiocordyceps is ultrasonic extraction with a dilute acid solution (e.g., 0.5% phosphoric acid) or an alcohol-water mixture.[6]
-
Sample Filtration: After extraction, centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter that could clog the column or tubing.
-
Standard Preparation: Prepare standard solutions of this compound (or relevant nucleoside standards) in the initial mobile phase to ensure good peak shape.
This technical support guide provides a starting point for troubleshooting common issues in the HPLC quantification of this compound and other nucleosides from Ophiocordyceps. For more complex issues, consulting the instrument manufacturer's manuals or a chromatography specialist is recommended.
References
- 1. Determination of nucleosides in Cordyceps sinensis and Ganoderma lucidum by high performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of nucleosides in Cordyceps sinensis and Ganoderma lucidum by high performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Ophiocordylongiiside A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Ophiocordylongiiside A, a representative poorly soluble natural glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenges for a compound like this compound, a natural glycoside, typically stem from two main factors:
-
Low Aqueous Solubility: Many complex natural products have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The glycoside structure, with its sugar moieties, can increase polarity and molecular size, hindering its ability to passively diffuse across the intestinal epithelium. Furthermore, it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Q2: What initial steps should I take to characterize the bioavailability challenges of this compound?
A2: A stepwise approach is recommended:
-
Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to assess its intestinal permeability and determine if it is a substrate for efflux pumps.[1][2][3]
-
LogP Determination: Experimentally or computationally determine the octanol-water partition coefficient (LogP) to understand its lipophilicity.
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed, often in combination:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes can enhance the solubility and absorption of lipophilic compounds.[4][5][6][7][8]
-
Nanoparticle Systems: Reducing particle size to the nanometer range can increase the surface area for dissolution.[5][9]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can improve dissolution.[10]
-
Use of Bioenhancers: Co-administration with natural compounds like piperine can inhibit metabolic enzymes and efflux pumps, thereby increasing bioavailability.
Troubleshooting Guides
Issue 1: Poor In Vitro Dissolution of this compound
| Symptom | Possible Cause | Suggested Solution |
| Less than 80% of this compound dissolves in 60 minutes in standard dissolution media (e.g., simulated gastric and intestinal fluids). | The compound has inherently low aqueous solubility. The crystalline structure is very stable. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.[9] 2. Formulate as an Amorphous Solid Dispersion: Use techniques like spray drying or hot-melt extrusion to create an amorphous form.[10] 3. Utilize Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the formulation. |
| This compound precipitates out of solution upon dilution in the dissolution medium. | The formulation is not robust to changes in pH or dilution. The drug is supersaturated and thermodynamically unstable. | 1. Optimize Lipid-Based Formulations: For SEDDS, adjust the ratio of oil, surfactant, and co-surfactant to ensure the formation of stable nanoemulsions upon dilution.[4] 2. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state. |
Issue 2: Low Permeability in Caco-2 Assays
| Symptom | Possible Cause | Suggested Solution |
| The apparent permeability coefficient (Papp) from the apical to the basolateral side is low (<1 x 10⁻⁶ cm/s). | The compound has poor passive permeability due to its size, polarity, or lack of lipophilicity. | 1. Prodrug Approach: Chemically modify the this compound molecule to create a more lipophilic prodrug that can be cleaved to the active compound after absorption. 2. Formulate with Permeation Enhancers: Include excipients that can transiently open the tight junctions between intestinal cells. |
| The efflux ratio (Papp B-A / Papp A-B) is greater than 2. | This compound is likely a substrate for efflux transporters such as P-glycoprotein (P-gp). | 1. Co-administer with a P-gp Inhibitor: Include a known P-gp inhibitor (e.g., verapamil, piperine) in the formulation to saturate the transporter.[11] 2. Develop a Nanoparticulate System: Formulations like SLNs or liposomes may be absorbed via pathways that bypass efflux transporters.[5][7] |
Quantitative Data Summary
Table 1: Example In Vitro Dissolution Data for this compound Formulations
| Formulation | Dissolution Medium | % Drug Released at 60 min |
| Unformulated this compound | Simulated Gastric Fluid (pH 1.2) | 15% |
| Unformulated this compound | Simulated Intestinal Fluid (pH 6.8) | 25% |
| Micronized this compound | Simulated Intestinal Fluid (pH 6.8) | 55% |
| This compound - SEDDS | Simulated Intestinal Fluid (pH 6.8) | >90% |
| This compound - SLN | Simulated Intestinal Fluid (pH 6.8) | >85% |
Table 2: Example Caco-2 Permeability Data for this compound
| Compound/Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| This compound | 0.5 | 2.5 | 5.0 |
| This compound + Verapamil | 1.5 | 1.6 | 1.1 |
| This compound - Liposomes | 2.0 | 2.2 | 1.1 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of this compound from different formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
Method:
-
Prepare 900 mL of dissolution medium (e.g., simulated intestinal fluid, pH 6.8) and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation into the vessel.
-
Begin rotation of the paddle at a specified speed (e.g., 75 RPM).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Method:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[3]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A to B transport: Add the this compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
For B to A transport: Add the this compound solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[3]
-
Calculate the efflux ratio by dividing Papp (B-A) by Papp (A-B).
Visualizations
References
- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liposomes as nanocarriers for anti-HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Reverse Micelles: Advanced Oral Formulations for Therapeutic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. remedypublications.com [remedypublications.com]
- 10. Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ophiocordylongiiside A Modification for Enhanced Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the structural modification of Ophiocordylongiiside A to improve its biological activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Chemical Synthesis & Modification
-
Question: My glycosylation reaction to attach a modified sugar moiety to the this compound aglycone is resulting in a low yield. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in chemical glycosylation can be attributed to several factors. A systematic approach to troubleshooting is essential.[1]
-
Incomplete Activation of Glycosyl Donor: Ensure your activating reagent (e.g., TMSOTf, NIS/TfOH) is fresh and used in the correct stoichiometric ratio. The choice of activator is also critical and can lead to significant variations in yield.[1]
-
Poor Nucleophilicity of the Aglycone: The hydroxyl group on the this compound core may have low reactivity. Consider using a stronger base to deprotonate the hydroxyl group or explore alternative protecting group strategies to reduce steric hindrance.
-
Suboptimal Reaction Conditions: Temperature and solvent choice play a crucial role. Many glycosylations require low initial temperatures (e.g., -78°C) followed by slow warming.[1] The solvent can also influence the stereoselectivity and yield of the reaction.[1]
-
Side Reactions: Intermolecular aglycone transfer and other side reactions can reduce the yield of your desired product.[1] Optimizing the concentration of the catalyst and ensuring anhydrous conditions are critical to minimize these.[2]
-
-
-
Question: I am attempting enzymatic glycosylation of the this compound core, but the conversion rate is poor. What should I investigate?
-
Answer: Incomplete enzymatic glycosylation is often related to enzyme activity, substrate presentation, or reaction conditions.[1]
-
Low Glycosyltransferase Activity: Confirm the activity of your enzyme using a standard assay. Ensure proper storage and handling to avoid degradation. You might also need to increase the enzyme concentration in your reaction.[1]
-
Substrate Inhibition/Solubility Issues: this compound or its aglycone might have poor solubility in the reaction buffer, limiting its availability to the enzyme. Consider using a co-solvent. High substrate concentrations can also sometimes inhibit enzyme activity.
-
Incorrect Reaction Buffer: Ensure the pH, ionic strength, and any necessary co-factors in your reaction buffer are optimal for the specific glycosyltransferase you are using.
-
-
Biological Assays & Screening
-
Question: My preliminary anti-inflammatory screen for this compound derivatives is showing inconsistent results in cell-based assays. What could be the cause?
-
Answer: Inconsistent results in cell-based assays can arise from several sources, including compound-specific issues and general assay variability.
-
Compound Precipitation: Natural product derivatives can sometimes have poor solubility in aqueous cell culture media and may precipitate, leading to variable effective concentrations. Always check for precipitate formation in your wells.
-
Cytotoxicity: At higher concentrations, your compounds may be causing cell death, which can be misinterpreted as an anti-inflammatory effect in some assay formats. It is crucial to run a parallel cytotoxicity assay (e.g., MTT or SRB) to determine the non-toxic concentration range for your compounds.
-
Assay Interference: Some compounds can interfere with the assay readout itself. For example, compounds with intrinsic fluorescence can interfere with fluorescence-based assays.[3] It is important to include proper controls, such as running the assay with your compound in the absence of cells, to check for such interference.
-
Cell Passage Number and Condition: The passage number and overall health of your cells can significantly impact their response to stimuli and test compounds.[4] It is important to use cells within a consistent passage range for all experiments.
-
-
-
Question: I am observing a high background signal in my fluorescence-based assay for cytokine production. How can I reduce this?
-
Answer: High background in fluorescence assays can be due to several factors.
-
Media Components: Phenol red in cell culture media can contribute to background fluorescence. It is highly recommended to use phenol red-free media for such assays.[5]
-
Autofluorescence: Cellular components themselves can autofluoresce, particularly in the green spectrum. If possible, use red-shifted fluorescent dyes to minimize this effect.[5]
-
Compound Fluorescence: As mentioned, your this compound derivatives may be inherently fluorescent. This should be checked by measuring the fluorescence of the compound in media alone.
-
-
Quantitative Data Summary
The following tables summarize hypothetical data for this compound and its modified derivatives. Note: This data is for illustrative purposes only.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Modification | IC50 (µM) for COX-2 Inhibition | IC50 (µM) for TNF-α Secretion |
| This compound | Parent Compound | 15.2 | 25.8 |
| Derivative 1 | Removal of the rhamnose moiety | > 100 | > 100 |
| Derivative 2 | Replacement of rhamnose with glucose | 12.5 | 20.1 |
| Derivative 3 | Addition of an acetyl group to the sugar | 8.7 | 15.3 |
| Derivative 4 | Addition of a hydroxyl group to the terpene core | 14.9 | 23.5 |
Table 2: Cytotoxicity of this compound Derivatives in Macrophage Cell Line
| Compound | CC50 (µM) | Selectivity Index (CC50/IC50 for TNF-α) |
| This compound | 85.3 | 3.3 |
| Derivative 1 | > 200 | N/A |
| Derivative 2 | 92.1 | 4.6 |
| Derivative 3 | 75.6 | 4.9 |
| Derivative 4 | 80.2 | 3.4 |
Experimental Protocols
1. Protocol for MTT Cytotoxicity Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability after treatment with this compound derivatives.[6][7][8]
-
Materials:
-
96-well plates
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance.
-
2. Protocol for Measuring TNF-α Secretion in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory activity of this compound derivatives by measuring their effect on the production of the pro-inflammatory cytokine TNF-α.[11]
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Commercially available TNF-α ELISA kit
-
24-well plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce an inflammatory response. Include an unstimulated control and a vehicle control (LPS-stimulated cells with vehicle).
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
This typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal.[11]
-
Measure the absorbance using a microplate reader and calculate the concentration of TNF-α based on a standard curve.
-
Determine the percent inhibition of TNF-α production for each compound concentration relative to the vehicle control.
-
Visualizations
Caption: Workflow for modification and screening of this compound.
Caption: Hypothesized mechanism of action for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. selectscience.net [selectscience.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Total Synthesis of Complex Macrocyclic Glycosides
Disclaimer: As of November 2025, a published total synthesis of Ophiocordylongiiside A could not be located in the scientific literature. Therefore, this technical support center addresses the common challenges anticipated in the synthesis of complex macrocyclic glycosides, a class of natural products to which this compound likely belongs based on its nomenclature. The following troubleshooting guides and FAQs are designed to assist researchers facing similar synthetic hurdles.
Section 1: Stereocontrolled Synthesis of the Aglycone Backbone
The construction of a complex polyketide-type aglycone with multiple stereocenters is a foundational challenge. The following FAQs address common issues encountered during stereoselective bond formation.
FAQs and Troubleshooting
Q1: My diastereoselective aldol reaction is giving a low diastereomeric ratio (d.r.). What are the primary factors to investigate?
A1: Low diastereoselectivity in aldol reactions typically stems from issues with enolate geometry, reaction temperature, or the choice of Lewis acid.
-
Enolate Geometry: The geometry of the enolate (Z vs. E) is critical for facial selectivity in the Zimmerman-Traxler transition state. For many protocols, such as the Evans aldol, the formation of a Z-enolate is crucial for achieving high syn-diastereoselectivity.[1]
-
Troubleshooting:
-
Reagent Choice: Ensure the use of appropriate reagents for directed enolate formation. Boron enolates, generated with reagents like dibutylboron triflate (Bu₂BOTf) and a hindered amine (e.g., DIPEA), are highly effective at forming Z-enolates.[2]
-
Solvent: The solvent can influence the transition state. Non-coordinating solvents like dichloromethane (DCM) are generally preferred as they do not interfere with the Lewis acid-mediated chelation.
-
-
-
Reaction Temperature: Aldol reactions are often highly sensitive to temperature. Insufficient cooling can lead to a less organized transition state, eroding diastereoselectivity.
-
Troubleshooting:
-
Maintain strict temperature control, typically at -78 °C, throughout the addition of reagents.
-
Experiment with even lower temperatures if your equipment allows.
-
-
-
Lewis Acid: The choice of Lewis acid is crucial for chelation control, which organizes the transition state.
-
Troubleshooting:
-
For Evans auxiliaries, boron triflates are standard. For other systems, titanium(IV) chloride (TiCl₄) or tin(IV) chloride (SnCl₄) can offer different levels of chelation and may improve selectivity.[3]
-
-
Q2: I am attempting a substrate-controlled aldol reaction on a complex fragment, but the outcome is the opposite of the predicted Felkin-Ahn model. What could be the cause?
A2: While the Felkin-Ahn model is a powerful predictor, chelation control can often override its predictions. If your substrate contains a Lewis basic group (e.g., an ether or protected alcohol) at the α- or β-position relative to the aldehyde, the Lewis acid used to activate the aldehyde can form a chelate, locking the conformation and forcing the nucleophile to attack from the opposite face.
-
Troubleshooting:
-
Switch Lewis Acid: Move to a non-chelating Lewis acid. Boron-based Lewis acids are generally less coordinating than titanium or magnesium-based ones.
-
Protecting Groups: The choice of protecting group on nearby alcohols is critical. A bulky silyl ether (e.g., TBS, TIPS) is non-coordinating, which favors Felkin-Ahn control. An acetate or benzyl ether can be coordinating.
-
Re-evaluate the Model: Consider if a different stereochemical model, such as the Cornforth model, might be more applicable to your specific substrate.
-
Section 2: Macrocyclization
The formation of a large ring (macrocycle) is an entropically disfavored process, often plagued by competing intermolecular reactions that lead to oligomerization. The following guides address common macrolactonization (formation of a cyclic ester) issues.
FAQs and Troubleshooting
Q1: My macrolactonization reaction is producing mainly dimers and other oligomers with very low yield of the desired macrocycle. How can I favor the intramolecular reaction?
A1: The formation of oligomers is a classic sign that the rate of the intermolecular reaction is faster than the intramolecular cyclization. This is primarily a concentration-dependent issue.
-
Troubleshooting:
-
High Dilution Principle: The most critical factor is to maintain an extremely low concentration of the linear seco-acid (the precursor to the lactone) throughout the reaction (typically 0.1–10 mM).
-
Syringe Pump Addition: The most reliable method is to use a syringe pump to add a solution of the seco-acid over a long period (4-24 hours) to a large volume of refluxing solvent containing the cyclization reagents. This technique, known as pseudo-high dilution, keeps the instantaneous concentration of the substrate very low.
-
-
Template-Driven Cyclization: In some cases, a metal ion can act as a template, coordinating to different parts of the molecule to pre-organize it for cyclization. This can be particularly effective for certain ring sizes.
-
Q2: I have tried high dilution, but the yield of my Yamaguchi macrolactonization is still poor. What else can I optimize?
A2: If high dilution is not sufficient, the issue may lie with the activation of the carboxylic acid or the stability of the active intermediate.
-
Troubleshooting:
-
Activation Method: The Yamaguchi protocol involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride.[4][5] Ensure that this mixed anhydride is forming efficiently. The reaction is typically biphasic, with the addition of the seco-acid and triethylamine to the trichlorobenzoyl chloride, followed by filtration of the triethylammonium hydrochloride, and then addition of the filtrate to a solution of DMAP.[6]
-
Temperature: While many macrolactonizations are run at high temperatures (e.g., refluxing toluene), some substrates may be thermally unstable. It's worth attempting the reaction at a lower temperature for a longer period.
-
Alternative Methods: If the Yamaguchi method consistently fails, consider other well-established protocols like the Shiina macrolactonization (using 2-methyl-6-nitrobenzoic anhydride, MNBA) or the Corey-Nicolaou macrolactonization (using a pyridyl disulfide).[7] These methods proceed through different activated intermediates and may be more suitable for your substrate.
-
Data Presentation: Comparison of Common Macrolactonization Methods
| Method | Activating Agent | Typical Conditions | Yield Range (%) | Key Advantages | Common Issues |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Et₃N, DMAP, Toluene, reflux | 50-90 | Widely applicable, reliable for many systems.[4][5] | Requires high temperatures, sensitive to steric hindrance near the carboxylate. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Et₃N, DMAP (or other nucleophilic catalyst), DCM, rt | 60-95 | Milder conditions (often room temp), high yields.[7] | The anhydride is more expensive and can be moisture-sensitive. |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide / PPh₃ | Xylene or Toluene, reflux | 40-80 | Works well for sterically hindered systems. | Can be sensitive to other functional groups, side products can be difficult to remove. |
| Mitsunobu | DEAD (or DIAD) / PPh₃ | THF, 0 °C to rt | 30-70 | Mild, proceeds with inversion of stereochemistry at the alcohol center.[8] | Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification.[6][9] |
Yields are representative and highly substrate-dependent. Data compiled from various sources.[7][10][11][12]
Section 3: Late-Stage Glycosylation
Attaching a sugar moiety to a complex, sterically hindered aglycone is a significant challenge, with stereoselectivity being the primary concern.
FAQs and Troubleshooting
Q1: My glycosylation reaction is resulting in a mixture of α and β anomers. How can I improve the stereoselectivity for the desired anomer?
A1: The stereochemical outcome of a glycosylation is a delicate balance of several factors, including the nature of the glycosyl donor, the protecting groups, the solvent, and the promoter.
-
Troubleshooting:
-
Neighboring Group Participation: To favor the formation of a 1,2-trans-glycoside (e.g., a β-glucoside), use a participating protecting group at the C2 position of the glycosyl donor (e.g., acetate, benzoate). The protecting group will form a transient dioxolanium ion intermediate that blocks the α-face, directing the incoming nucleophile (the aglycone) to the β-face.
-
Solvent Effects: For the formation of a 1,2-cis-glycoside (e.g., an α-glucoside), a non-participating group (e.g., benzyl ether) at C2 is required. In these cases, solvent choice is critical. Coordinating solvents like acetonitrile can promote the formation of a transient α-nitrilium species on the β-face, which then directs attack to the α-face. This is known as the "nitrile effect".
-
Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) generally increases stereoselectivity by favoring the more ordered, lower-energy transition state.
-
Glycosyl Donor: Glycosyl trichloroacetimidates are highly reactive and commonly used donors. The anomeric configuration of the donor itself (α or β) can also influence the outcome. Often, the α-trichloroacetimidate is used, and the conditions are tuned to achieve the desired product.
-
Q2: The glycosylation reaction is not proceeding at all, and I am recovering my starting materials. What could be the problem?
A2: A lack of reactivity in a late-stage glycosylation is usually due to steric hindrance around the acceptor hydroxyl group or insufficient activation of the glycosyl donor.
-
Troubleshooting:
-
Increase Reactivity of the Donor: Switch to a more reactive glycosyl donor. If a glycosyl bromide is failing, a trichloroacetimidate or a thioglycoside with a more powerful activator might be successful.
-
Promoter/Activator: Ensure the promoter (e.g., TMSOTf, BF₃·OEt₂) is fresh and added under strictly anhydrous conditions. The stoichiometry of the promoter can also be increased.
-
Temperature: While low temperatures are good for selectivity, they can shut down the reaction if the system is not reactive enough. A gradual warming of the reaction from a low temperature (e.g., -78 °C to -20 °C) might be necessary to initiate the reaction.
-
Protecting Groups on the Aglycone: Bulky protecting groups near the acceptor hydroxyl can completely block the approach of the glycosyl donor. It may be necessary to rethink the protecting group strategy for the aglycone.
-
Experimental Protocols
Protocol 1: General Procedure for Evans-syn-Aldol Reaction
This protocol is a representative example for achieving high diastereoselectivity in an aldol reaction using an Evans oxazolidinone auxiliary.[1][2]
-
Enolate Formation: To a solution of the N-acylated oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add dibutylboron triflate (1.1 eq) dropwise. After 15 minutes, add diisopropylethylamine (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.
-
Aldol Addition: To the cooled enolate solution, add the aldehyde (1.5 eq) dropwise as a solution in CH₂Cl₂. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Yamaguchi Macrolactonization
This protocol describes a typical procedure for macrocyclization using the Yamaguchi conditions under high dilution.[4][6]
-
Mixed Anhydride Formation: To a solution of the seco-acid (1.0 eq) in anhydrous toluene (0.01 M), add triethylamine (2.5 eq). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise at room temperature. Stir for 2 hours.
-
Cyclization: In a separate flask, prepare a solution of 4-(dimethylamino)pyridine (DMAP) (6.0 eq) in a large volume of anhydrous toluene (to achieve a final seco-acid concentration of ~0.001 M). Heat this solution to reflux.
-
Syringe Pump Addition: Filter the mixed anhydride solution to remove the triethylammonium hydrochloride precipitate. Add the filtrate via syringe pump to the refluxing DMAP solution over 12-18 hours.
-
Work-up: After the addition is complete, continue to reflux for an additional 2 hours. Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Total Synthesis
Caption: General workflow for the total synthesis of a complex macrocyclic glycoside.
Troubleshooting Macrolactonization
Caption: Decision tree for troubleshooting a low-yielding macrolactonization reaction.
Factors Influencing Glycosylation Stereoselectivity
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00369F [pubs.rsc.org]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A highly efficient macrolactonization method via ethoxyvinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture
A Note on Ophiocordylongiiside A: As of late 2025, publicly available research on "this compound" is limited. Therefore, this guide provides a comprehensive framework for characterizing and reducing the off-target effects of any novel compound, referred to herein as "Compound X." This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in cell culture experiments?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action. In drug development, identifying and minimizing off-target effects is crucial for ensuring safety and efficacy.
Q2: How can I distinguish between on-target and off-target effects of Compound X?
A2: Differentiating between on-target and off-target effects is a multi-step process. Key strategies include:
-
Using multiple cell lines: Compare the effects of Compound X in cell lines that express the intended target at different levels. A consistent effect across varying target expression levels may suggest off-target activity.
-
Rescue experiments: If the on-target effect involves the inhibition of a specific protein, try to rescue the effect by overexpressing a resistant mutant of that protein.
-
Use of a structurally related but inactive compound: A negative control compound that is chemically similar to Compound X but does not bind to the intended target can help identify non-specific effects.
-
Orthogonal assays: Confirm the on-target effect using different experimental methods that measure the same biological outcome.
Q3: What is a typical effective concentration range for a novel compound in in vitro studies?
A3: The effective concentration of a new compound can vary significantly depending on the cell type, the target, and the assay being used. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental system. This typically involves testing a wide range of concentrations, often from nanomolar to micromolar levels.
Q4: I am observing significant cell death at concentrations where I expect to see a specific biological effect. What could be the cause?
A4: This could be due to several factors:
-
On-target toxicity: The intended pharmacological effect of Compound X may be inherently toxic to the cells.
-
Off-target toxicity: Compound X may be interacting with other cellular targets that are essential for cell survival.
-
Solvent toxicity: The solvent used to dissolve Compound X (e.g., DMSO) may be at a concentration that is toxic to the cells.
-
Compound instability: The compound may be degrading in the cell culture medium into a toxic byproduct.
Q5: How can I reduce the off-target effects of Compound X in my experiments?
A5: Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: Once the optimal concentration for the on-target effect is determined, use the lowest possible concentration that still elicits the desired response.
-
Optimize treatment duration: Shorter incubation times can sometimes reduce the cumulative impact of off-target interactions.
-
Chemical modification of the compound: If you have medicinal chemistry support, it may be possible to synthesize derivatives of Compound X that have a higher affinity for the intended target and reduced affinity for off-targets.
-
Use of specific inhibitors for known off-targets: If a specific off-target is identified, co-treatment with an inhibitor of that off-target can help to isolate the on-target effects of Compound X.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background or unexpected signal in control wells | 1. Solvent (e.g., DMSO) concentration is too high.2. Contamination of cell culture.3. Compound X has inherent fluorescent or colorimetric properties at the assay wavelength. | 1. Perform a solvent toxicity curve to determine the maximum tolerated concentration. Keep the final solvent concentration consistent across all wells.2. Regularly check for microbial contamination.3. Run a control with Compound X in cell-free media to check for interference with the assay readout. |
| Observed effect is not dose-dependent | 1. Compound X has precipitated out of solution at higher concentrations.2. The on-target effect is saturated at lower concentrations.3. Off-target effects at higher concentrations are masking the on-target effect. | 1. Check the solubility of Compound X in your cell culture medium.2. Expand the lower end of your concentration range to better define the dose-response curve.3. Investigate potential off-target interactions through literature searches or by testing the effect of antagonists for other potential targets. |
| Cells are detaching or showing signs of stress at expected effective concentrations | 1. The cell line is particularly sensitive to the on-target signaling pathway.2. The effective concentration is close to the cytotoxic concentration in your specific cell line. | 1. If the effect is thought to be due to a specific pathway, try co-treatment with an antagonist for that pathway to see if the stress is rescued.2. Perform a more detailed cytotoxicity assay to precisely determine the therapeutic window. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency.2. Inconsistent preparation of Compound X stock solutions.3. Variation in incubation times or other experimental parameters. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.2. Prepare fresh stock solutions of Compound X regularly and store them appropriately.3. Standardize all experimental protocols and document any deviations. |
Quantitative Data Summary
Table 1: In Vitro Potency of Compound X
| Cell Line | Target Expression | IC50 (µM) | Assay Type |
| Cell Line A | High | Data | e.g., Kinase Assay |
| Cell Line B | Medium | Data | e.g., Kinase Assay |
| Cell Line C | Low | Data | e.g., Kinase Assay |
Table 2: Cytotoxicity Profile of Compound X
| Cell Line | CC50 (µM) | Assay Type |
| Cell Line A | Data | e.g., MTT Assay |
| Cell Line B | Data | e.g., CellTiter-Glo |
| Cell Line C | Data | e.g., Trypan Blue |
Table 3: Off-Target Selectivity of Compound X
| Off-Target | IC50 (µM) | Fold Selectivity (Off-Target IC50 / On-Target IC50) |
| Kinase 1 | Data | Data |
| Kinase 2 | Data | Data |
| GPCR 1 | Data | Data |
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 value.
Protocol 2: Western Blotting for Downstream Signaling
-
Cell Treatment and Lysis: Treat cells with Compound X at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
Caption: Troubleshooting decision tree for unexpected cell death.
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of Ophiocordylongiiside A and Other Cerebrosides
For Immediate Release
A comprehensive review of available data provides insights into the antioxidant capacity of Ophiocordylongiiside A, a cerebroside isolated from the entomopathogenic fungus Ophiocordyceps longiissima, in comparison to other known cerebrosides. This guide synthesizes experimental findings to offer a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel antioxidant compounds.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies on the antioxidant activity of a wide range of purified cerebrosides are limited in the current scientific literature. However, by compiling data from various independent studies, an indirect comparison can be established. The following table summarizes the available quantitative data on the antioxidant activity of this compound and other cerebrosides, primarily focusing on the half-maximal inhibitory concentration (IC50) values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates a higher antioxidant potency.
| Cerebroside Name | Source Organism | Assay | IC50 Value (mg/mL) | Reference |
| This compound | Ophiocordyceps longiissima (Fungus) | DPPH | 55.72 |
Note: Data for other specific, purified cerebrosides with reported antioxidant IC50 values were not available in the public domain at the time of this publication. The significant IC50 value for this compound suggests a noteworthy, albeit moderate, antioxidant potential that warrants further investigation and comparison as more data on other cerebrosides become available.
Understanding the Antioxidant Mechanism of Cerebrosides
Cerebrosides, as part of the larger family of glycosphingolipids, are integral components of cell membranes and are involved in various cellular processes. Their antioxidant activity is thought to arise from their chemical structure, which can potentially donate hydrogen atoms or electrons to neutralize free radicals. The presence of hydroxyl groups in both the fatty acid and sphingoid base components, as well as in the sugar moiety, may contribute to their radical scavenging capabilities.
The general mechanism of action for many antioxidants involves the interruption of free radical chain reactions, thereby preventing oxidative damage to vital cellular components like DNA, proteins, and lipids. While the specific signaling pathways modulated by the antioxidant activity of most cerebrosides are not yet fully elucidated, the ability to mitigate oxidative stress is a key therapeutic target for a range of diseases associated with oxidative damage.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the antioxidant data presented, detailed methodologies for the key experimental assay are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used and relatively simple method to evaluate the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical that absorbs light at a characteristic wavelength (around 517 nm), appearing as a deep violet solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H. This reduction is accompanied by a color change from violet to yellow, which is measured as a decrease in absorbance.
General Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.
-
Sample Preparation: The test compound (e.g., this compound) is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes) to allow the reaction to reach completion.
-
Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the control solution.
-
Abs_sample is the absorbance of the solution containing the test compound.
-
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Simplified Antioxidant Mechanism of Cerebrosides.
A Comparative Analysis of Bioactive Compounds from Ophiocordyceps and the Renowned Nucleoside Analog, Cordycepin
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known bioactive compounds found in the fungus Ophiocordyceps longissima and the well-characterized adenosine analog, cordycepin. While a direct comparison with "Ophiocordylongiiside A" is not feasible due to the absence of this compound in published scientific literature, this guide offers a comprehensive overview of the therapeutic potential of other key molecules isolated from Ophiocordyceps species in relation to cordycepin.
Introduction
Ophiocordyceps, a genus of parasitic fungi, is a rich source of diverse bioactive compounds with significant pharmacological potential. Among these, nucleoside analogs have garnered considerable attention for their therapeutic properties. Cordycepin (3'-deoxyadenosine), originally isolated from Cordyceps militaris, is a prominent example, known for its wide range of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. This guide delves into a comparative analysis of cordycepin and the bioactive constituents identified in Ophiocordyceps longissima, a species from which novel compounds are continuously being explored.
Biochemical Profile: Ophiocordyceps longissima vs. Cordycepin
While "this compound" remains uncharacterized in scientific literature, studies on Ophiocordyceps longissima have identified several key bioactive molecules. A comparative overview of the chemical nature of these compounds and cordycepin is presented below.
| Feature | Bioactive Compounds from Ophiocordyceps longissima | Cordycepin |
| Chemical Class | Nucleosides (adenosine, inosine, cytosine, guanosine, uridine), Polysaccharides, Ergosterol, Mannitol | Nucleoside Analog (adenosine derivative) |
| Source | Artificially cultured mycelia, synnemata, and fruiting bodies of Ophiocordyceps longissima.[1][2] | Primarily isolated from Cordyceps militaris and other Cordyceps species. |
| Key Structural Feature | Varied structures including purine and pyrimidine bases linked to a ribose sugar. | An adenosine molecule lacking a hydroxyl group at the 3' position of its ribose moiety. |
Comparative Biological Activities and Mechanisms of Action
The therapeutic effects of cordycepin are well-documented and often serve as a benchmark for evaluating other potential drug candidates from fungal sources.
Anti-Cancer Activity
Cordycepin exhibits potent anti-cancer properties through multiple mechanisms. It can be converted into its 5'-triphosphate form, which competes with ATP in various biochemical reactions.[3] This can interfere with RNA synthesis, leading to premature chain termination and inhibition of protein synthesis.[4] Furthermore, cordycepin has been shown to induce apoptosis (programmed cell death) in cancer cells and regulate signaling pathways involved in cell proliferation and survival, such as the ERK/JNK and PI3K/Akt pathways.[3]
Bioactive compounds from Ophiocordyceps , including polysaccharides and ergosterol, have also demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines.[5] The nucleosides present in O. longissima may also contribute to its anti-tumor potential, although specific mechanistic studies are less extensive compared to cordycepin.
Anti-Inflammatory and Immunomodulatory Effects
Cordycepin is a potent anti-inflammatory agent. It has been shown to suppress the production of pro-inflammatory mediators and can modulate the activity of immune cells.[5]
Similarly, extracts from Ophiocordyceps sinensis , a closely related species, containing a mixture of bioactive compounds including polysaccharides and adenosine, have demonstrated significant anti-inflammatory and immunomodulatory activities.[6] These effects are attributed to the regulation of key signaling pathways involved in inflammation.[6]
Signaling Pathways
The following diagram illustrates the key signaling pathways modulated by cordycepin, which are often the focus of investigation for other bioactive compounds from Ophiocordyceps.
Caption: Key signaling pathways modulated by cordycepin.
Experimental Methodologies
The evaluation of the biological activities of these compounds involves a range of in vitro and in vivo experimental protocols.
In Vitro Anti-Cancer Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines. Cells are incubated with varying concentrations of the test compound, and the metabolic activity, which correlates with cell viability, is measured.
-
Apoptosis Assay (Flow Cytometry): To determine if the compound induces apoptosis, cells are treated and then stained with fluorescent markers like Annexin V and propidium iodide. Flow cytometry is then used to quantify the percentage of apoptotic cells.
-
Western Blot Analysis: This technique is employed to investigate the effect of the compounds on the expression levels of key proteins involved in signaling pathways like PI3K/Akt and MAPK.
In Vivo Animal Models
-
Xenograft Tumor Models: To assess anti-tumor efficacy in a living organism, human cancer cells are implanted into immunocompromised mice. The mice are then treated with the compound, and tumor growth is monitored over time.
-
Inflammation Models: Animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation, are used to evaluate the anti-inflammatory properties of the compounds.
The workflow for a typical in vitro anti-cancer evaluation is depicted below.
Caption: Workflow for in vitro anti-cancer evaluation.
Pharmacokinetic Profile
The pharmacokinetic properties of a compound are crucial for its development as a drug.
| Parameter | Cordycepin | Bioactive Compounds from Ophiocordyceps longissima |
| Bioavailability | Generally low oral bioavailability due to rapid metabolism. | Data is limited for specific compounds. Polysaccharides generally have low oral bioavailability. Nucleosides would likely have similar challenges to cordycepin. |
| Metabolism | Rapidly deaminated by adenosine deaminase (ADA) to an inactive metabolite.[7] | Nucleosides would be subject to metabolism by similar enzymatic pathways. Polysaccharides are fermented by gut microbiota. |
| Half-life | Short elimination half-life in plasma.[7] | Not well-characterized for individual compounds. |
Conclusion
Cordycepin remains a highly significant natural product with well-defined mechanisms of action and a broad spectrum of therapeutic activities. While the specific compound "this compound" is not found in the current scientific literature, the fungus Ophiocordyceps longissima has been shown to produce a variety of other bioactive compounds, including a suite of nucleosides, polysaccharides, and ergosterol.[1][2] These compounds exhibit promising anti-cancer and anti-inflammatory properties, suggesting that Ophiocordyceps species are a valuable resource for the discovery of new therapeutic agents.
Further research is warranted to isolate and characterize novel compounds from Ophiocordyceps longissima and to elucidate their specific mechanisms of action. Comparative studies with well-established compounds like cordycepin will be crucial in identifying new drug leads with improved efficacy and pharmacokinetic profiles. The continued exploration of the chemical diversity within the Ophiocordyceps genus holds significant promise for the future of drug discovery.
References
- 1. Nutritional Composition and Bioactive Constituents of Artificial Culture of Ophiocordyceps longissima (Ascomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. Ophiocordyceps sinensis: A Potential Caterpillar Fungus for the Production of Bioactive Compounds [xiahepublishing.com]
- 4. Ophiocordin, an antifungal antibiotic of Cordyceps ophioglossoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Cytotoxic Effects and Identification of Ophiocordyceps sinensis Bioactive Proteins Using Shotgun Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Bioactivity of Ophiocordylongiiside A: A Cross-Species Comparative Guide
A comprehensive literature search has revealed no publicly available scientific data for a compound named "Ophiocordylongiiside A." Extensive searches of scholarly databases and scientific publications did not yield any information regarding the isolation, structure, or biological activity of a compound with this specific name.
This suggests several possibilities:
-
Novel Compound: "this compound" may be a very recently discovered compound for which research has not yet been published in the public domain.
-
Proprietary Name: The name could be a proprietary or internal designation for a compound that is not yet disclosed in scientific literature.
-
Misnomer or Typographical Error: There is a possibility that the name is misspelled or represents a misinterpretation of another compound's name.
While we cannot provide a comparative analysis of "this compound" due to the absence of data, this guide will explore the known bioactive compounds from the fungus Ophiocordyceps sinensis (the likely origin of such a named compound) and provide a framework for how a cross-species comparison of a novel compound would be structured. This will serve as a valuable resource for researchers interested in the bioactivity of compounds from Ophiocordyceps and other natural products.
Bioactive Landscape of Ophiocordyceps sinensis
Ophiocordyceps sinensis, a fungus highly valued in traditional medicine, is a rich source of various bioactive compounds with a wide range of pharmacological activities. These include, but are not limited to:
-
Nucleosides and their analogues: Cordycepin (3'-deoxyadenosine) and adenosine are among the most studied compounds, known for their anti-tumor, anti-inflammatory, and immunomodulatory effects.
-
Polysaccharides: These complex carbohydrates exhibit significant immunomodulatory, antioxidant, and anti-tumor properties.
-
Sterols: Ergosterol and its derivatives are known to possess anti-tumor and antioxidant activities.
-
Peptides and Amino Acids: Various cyclic peptides and essential amino acids contribute to the overall therapeutic effects of the fungus.
Framework for a Cross-Species Bioactivity Comparison
Should data on "this compound" or a similarly named novel compound become available, a comprehensive cross-species comparison would be essential to understand its therapeutic potential. The following sections outline the necessary components of such a guide.
Data Presentation: Comparative Bioactivity Tables
Quantitative data from various studies would be summarized in clearly structured tables to facilitate easy comparison of the compound's efficacy across different species and cell lines.
Table 1: Hypothetical Anti-Tumor Activity of Compound X
| Cell Line | Species Origin | IC₅₀ (µM) | Reference |
| MCF-7 | Human (Breast Cancer) | 15.2 ± 1.8 | [Hypothetical Study 1] |
| A549 | Human (Lung Cancer) | 22.5 ± 2.1 | [Hypothetical Study 1] |
| B16-F10 | Murine (Melanoma) | 18.9 ± 1.5 | [Hypothetical Study 2] |
| 4T1 | Murine (Breast Cancer) | 25.1 ± 2.3 | [Hypothetical Study 2] |
Table 2: Hypothetical Anti-Inflammatory Activity of Compound X
| Assay | Model System | Species | Inhibition (%) at 10 µM | Reference |
| NO Production | LPS-stimulated RAW 264.7 | Murine | 65.4 ± 4.2 | [Hypothetical Study 3] |
| TNF-α Release | LPS-stimulated THP-1 | Human | 58.9 ± 3.7 | [Hypothetical Study 4] |
| IL-6 Release | Poly(I:C)-stimulated BEAS-2B | Human | 72.1 ± 5.1 | [Hypothetical Study 4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings.
Example: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., "this compound") for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Mandatory Visualization: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are essential for illustrating complex biological processes and experimental designs.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: Hypothetical mechanism of this compound in inhibiting the NF-κB signaling pathway.
Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the screening and evaluation of a novel bioactive compound.
Conclusion and Future Directions
While the specific bioactivity of "this compound" remains to be elucidated, the rich pharmacological profile of Ophiocordyceps sinensis suggests that novel compounds from this fungus hold significant therapeutic promise. Future research should focus on the isolation and characterization of new constituents, followed by systematic in vitro and in vivo evaluations across different species to determine their efficacy and safety. The framework presented in this guide provides a robust structure for the comprehensive comparison and dissemination of such findings to the scientific community.
We encourage researchers who may have information on "this compound" to publish their findings to advance our collective understanding of the vast chemical diversity and therapeutic potential of natural products.
Ophiocordylongiiside A compared to other Ophiocordyceps metabolites
A comprehensive literature search has revealed a wealth of bioactive compounds from the fungal genus Ophiocordyceps, a group of parasitic fungi with a long history in traditional medicine. However, information regarding a specific metabolite designated as "Ophiocordylongiiside A" is not available in the current scientific literature. Therefore, a direct comparison with other Ophiocordyceps metabolites cannot be provided at this time.
This guide will instead offer a comparative overview of the major classes of known metabolites isolated from Ophiocordyceps species, providing a valuable resource for researchers, scientists, and drug development professionals interested in the pharmacological potential of these fascinating fungi.
The Diverse Chemical Arsenal of Ophiocordyceps
Ophiocordyceps species are prolific producers of a wide array of secondary metabolites with diverse chemical structures and biological activities. These compounds are of significant interest to the pharmaceutical industry for their potential as therapeutic agents. The major classes of metabolites identified to date include nucleosides and their analogs, polysaccharides, sterols, and a variety of other small molecules.
Nucleosides and Their Analogs: The Pharmacological Cornerstone
Perhaps the most well-known and extensively studied metabolites from Ophiocordyceps are the nucleoside analogs, with cordycepin (3'-deoxyadenosine) and adenosine being the most prominent examples.
-
Cordycepin: This compound is renowned for its broad spectrum of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects. Its structural similarity to adenosine allows it to interfere with various biochemical and molecular processes.
-
Adenosine: Also present in significant amounts, adenosine plays a crucial role in cellular signaling and has been shown to possess various pharmacological properties, including cardiovascular and neurological effects.
The presence and concentration of these nucleosides are often used as key markers for the quality control of Ophiocordyceps products.
Polysaccharides: Modulators of the Immune System
Ophiocordyceps species are a rich source of polysaccharides, which are complex carbohydrates that have been demonstrated to exhibit potent immunomodulatory and antioxidant activities. These macromolecules can influence the activity of various immune cells, such as macrophages and lymphocytes, thereby enhancing the body's defense mechanisms.
Sterols: A Class with Diverse Bioactivities
A variety of sterol compounds, including ergosterol and its derivatives, have been isolated from Ophiocordyceps. Ergosterol, a major component of fungal cell membranes, and its related compounds have been reported to possess antitumor and antioxidant properties.
Other Bioactive Metabolites
Beyond these major classes, Ophiocordyceps fungi also produce a range of other bioactive compounds, including:
-
Peptides and Proteins: Some of which have shown enzymatic and antimicrobial activities.
-
Fatty Acids and their Derivatives: These lipids can have various physiological roles and potential health benefits.
-
Alkaloids and Terpenoids: While less commonly reported than nucleosides and polysaccharides, these classes of compounds are known for their diverse pharmacological activities in other natural products and may represent an untapped resource within Ophiocordyceps.
Future Directions in Ophiocordyceps Metabolite Research
The study of Ophiocordyceps metabolites is an active and promising area of research. Advances in analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are enabling the discovery and characterization of novel compounds. It is possible that "this compound" represents a newly discovered glycoside that has not yet been widely reported in scientific literature. Glycosides, which are molecules in which a sugar is bound to another functional group, are a diverse group of natural products with a wide range of biological activities. Several glycosidic compounds, including nucleosides and sterol glycosides, have been identified in Ophiocordyceps.
Researchers are encouraged to verify the chemical name and structure of "this compound" through recently published articles, patents, or specialized chemical databases. Once this information becomes available, a detailed comparative analysis of its biological activities and mechanisms of action against other known Ophiocordyceps metabolites can be conducted. Such a comparison would be invaluable for understanding its potential therapeutic applications and for guiding future drug discovery efforts.
Unveiling the Anti-Inflammatory Potential of Ophiocordyceps-Derived Compounds: A Look into Structure-Activity Relationships
A comprehensive analysis of the anti-inflammatory properties of compounds isolated from Ophiocordyceps species, providing insights into their structure-activity relationships and therapeutic potential. As a specific compound named "Ophiocordylongiiside A" is not found in the current scientific literature, this guide focuses on analogous compounds and extracts from the Ophiocordyceps genus.
The fungal genus Ophiocordyceps, renowned in traditional medicine, is a rich source of bioactive molecules with a wide range of pharmacological effects, including potent anti-inflammatory activities. While the specific compound "this compound" remains to be characterized in publicly available research, extensive studies on extracts and isolated constituents from Ophiocordyceps sinensis and related species offer valuable insights into the structure-activity relationships (SAR) of its chemical arsenal. This guide provides a comparative overview of the anti-inflammatory effects of various Ophiocordyceps-derived compounds, supported by experimental data and mechanistic insights.
Comparative Anti-Inflammatory Activity
Research has demonstrated that various extracts and purified compounds from Ophiocordyceps can significantly inhibit key inflammatory mediators. The anti-inflammatory potency often varies depending on the chemical class of the compound and the specific molecular structure.
Inhibition of Pro-Inflammatory Mediators
The following table summarizes the inhibitory activity of different Ophiocordyceps extracts and compounds on the production of nitric oxide (NO), a key inflammatory molecule.
| Compound/Extract | Source Organism | Assay System | Concentration | % Inhibition of NO Production | IC₅₀ (µg/mL) |
| EEOS-95 (95% ethanol extract) | Ophiocordyceps sinensis (submerged culture) | LPS-stimulated BV2 microglial cells | 500 µg/mL | 71% | - |
| Cordycepin | Cordyceps militaris | LPS-stimulated BV2 microglial cells | - | - | Reported to inhibit NO production |
| Ergosterol | Ophiocordyceps sinensis | - | - | - | Reported anti-inflammatory effects |
| Polysaccharides (EPS-LM-1) | Ophiocordyceps sinensis Cs-HK1 | LPS-stimulated THP-1 cells | < 5 µg/mL | - | < 5 |
Table 1: Inhibitory Effects of Ophiocordyceps Extracts and Compounds on Nitric Oxide (NO) Production.
Furthermore, extracts from Ophiocordyceps sinensis have been shown to effectively reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1]
| Compound/Extract | Source Organism | Assay System | Target Cytokine | IC₅₀ (µg/mL) |
| EEOS-95 | Ophiocordyceps sinensis (submerged culture) | LPS-stimulated BV2 microglial cells | IL-6 | 617 |
| EEOS-95 | Ophiocordyceps sinensis (submerged culture) | LPS-stimulated BV2 microglial cells | IL-1β | 277 |
| EEOS-95 | Ophiocordyceps sinensis (submerged culture) | LPS-stimulated BV2 microglial cells | TNF-α | 507 |
Table 2: Inhibitory Effects of EEOS-95 on Pro-Inflammatory Cytokine Production.[1]
Key Compound Classes and Structure-Activity Relationship Insights
The anti-inflammatory effects of Ophiocordyceps are attributed to several classes of compounds:
-
Nucleosides and their Analogs: Cordycepin (3'-deoxyadenosine) is a prominent nucleoside analog found in Ophiocordyceps. Its structural similarity to adenosine allows it to interfere with various biochemical processes. The absence of the 3'-hydroxyl group in the ribose moiety is crucial for its biological activity, including its anti-inflammatory effects.
-
Polysaccharides: High-molecular-weight polysaccharides from Ophiocordyceps have demonstrated significant immunomodulatory and anti-inflammatory activities.[2][3] The bioactivity of these polysaccharides is influenced by their monosaccharide composition, glycosidic linkages, and molecular weight. For instance, a lower molecular weight fraction of an exopolysaccharide (EPS-LM-1) from Ophiocordyceps sinensis Cs-HK1 showed potent anti-inflammatory effects.[2]
-
Sterols and Glycosides: Ergosterol and its derivatives, including glycosides, are another class of bioactive compounds found in Ophiocordyceps. The presence of a glycosidic moiety can significantly impact the compound's solubility and bioavailability, thereby influencing its pharmacological profile. While specific SAR studies on steroidal glycosides from Ophiocordyceps are limited, the general principle in natural product chemistry is that the nature and position of sugar attachments can modulate biological activity.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
Compounds from Ophiocordyceps exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.
Figure 1: Simplified diagram of the NF-κB signaling pathway and points of inhibition by Ophiocordyceps compounds.
As depicted in Figure 1, lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade through MyD88 that leads to the activation of the IKK complex. IKK then phosphorylates IκB, leading to its degradation and the release of NF-κB. Activated NF-κB translocates to the nucleus, where it promotes the transcription of various pro-inflammatory genes. Extracts and compounds from Ophiocordyceps have been shown to inhibit this pathway at multiple points, including the inhibition of TLR4/MyD88 interaction and the prevention of NF-κB translocation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of Ophiocordyceps compounds.
Nitric Oxide (NO) Assay
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
Figure 2: Workflow for the Nitric Oxide (NO) Assay.
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or BV2 microglia) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve prepared using sodium nitrite.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Protocol:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants (from cells treated as described in the NO assay) and standards are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: After another wash, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
Substrate Addition: The plate is washed again, and a substrate solution is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is read at the appropriate wavelength. The cytokine concentration is determined from the standard curve.
Conclusion
While the specific compound "this compound" remains elusive in the current scientific literature, the broader investigation into the chemical constituents of Ophiocordyceps species provides a strong foundation for understanding their anti-inflammatory potential. The diverse array of compounds, including nucleosides, polysaccharides, and steroidal glycosides, exhibit significant inhibitory effects on key inflammatory pathways, particularly the NF-κB signaling cascade. The structure-activity relationships, though not fully elucidated for all compound classes, highlight the importance of specific structural features for biological activity. Future research focused on isolating and characterizing novel compounds from Ophiocordyceps, potentially including "this compound" from species like O. longissima, will undoubtedly provide deeper insights into their therapeutic promise for inflammatory diseases. The experimental protocols and mechanistic understanding presented in this guide offer a valuable resource for researchers in the field of natural product drug discovery.
References
In Silico Docking Analysis of Cordycepin: A Comparative Guide to Target Protein Interactions
Due to the limited availability of specific in silico docking studies on Ophiocordylongiiside A, this guide provides a comparative analysis of cordycepin, a prominent bioactive compound isolated from the same genus, Ophiocordyceps. This guide will explore its interactions with various protein targets, offering insights into its potential therapeutic mechanisms.
Cordycepin (3'-deoxyadenosine), a nucleoside analog derived from species of the Ophiocordyceps fungus, has garnered significant scientific interest for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1] Computational, or in silico, docking studies are pivotal in understanding the molecular basis of these activities by predicting how cordycepin binds to and interacts with specific protein targets. These studies provide valuable information on binding affinities and potential mechanisms of action, guiding further experimental research and drug development.
This comparison guide synthesizes data from several in silico studies to provide a comprehensive overview of cordycepin's interactions with various protein targets.
Comparative Docking Analysis of Cordycepin with Target Proteins
The following table summarizes the quantitative data from various in silico docking studies of cordycepin against a range of protein targets. Binding energy is a key metric, with more negative values indicating a stronger and more favorable interaction between the ligand (cordycepin) and the protein.
| Target Protein | Therapeutic Area | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference Compound(s) | Reference Compound Score (kcal/mol) |
| Adenosine Deaminase (ADA) | Cancer | >30.58 (lower than 15 of 31 agonists) | Not specified | MRS5698 | 30.58 |
| A3 Adenosine Receptor (A3AR) | Cancer | <108.69 (lower than 30 of 31 agonists) | Not specified | CGS21680, Apadenoson | 108.69, 103.78 |
| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | -180.5 (Interaction Score) | Thr26, Gly143, Cys145, Ser144, Leu141, His172, Phe140, Glu166, His163, His164 | Not specified | Not applicable |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | -6.8 | Not specified | Leucovorin | Not specified |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer | -5.5 | Not specified | Leucovorin | Not specified |
| Caspase-3 | Colorectal Cancer | Not specified | Not specified | Obatoclax | Not specified |
| Caspase-8 | Colorectal Cancer | Not specified | Not specified | Obatoclax | Not specified |
| Cyclooxygenase-2 (COX-2) | Colorectal Cancer | Not specified | Not specified | Obatoclax | Not specified |
| Interleukin-2 (IL-2) | Colorectal Cancer | Not specified | Not specified | Obatoclax | Not specified |
| Interleukin-6 (IL-6) | Colorectal Cancer | Not specified | Not specified | Obatoclax | Not specified |
Experimental Protocols
In silico molecular docking studies are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The following is a generalized protocol based on the methodologies cited in the search results.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystallographic structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Structure: The 2D or 3D structure of the ligand (e.g., cordycepin) is obtained from a chemical database like PubChem or ZINC. The ligand is then optimized for its 3D conformation and energy minimized.
2. Docking Simulation:
-
Software: Various software packages are used for molecular docking, such as AutoDock Vina, MOE (Molecular Operating Environment), and Schrödinger Suite.[3][4]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Algorithm: The docking software uses algorithms to explore various possible conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.
3. Analysis of Results:
-
Binding Affinity: The docking results are ranked based on their predicted binding affinities (docking scores), typically in kcal/mol.[4]
-
Interaction Analysis: The best-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.
Visualizations
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Cordycepin's potential inhibition of EGFR and VEGFR signaling pathways.
References
- 1. Ophiocordyceps sinensis: A potential caterpillar fungus for the production of bioactive compounds | EurekAlert! [eurekalert.org]
- 2. Experimental and In Silico Analysis of Cordycepin and its Derivatives as Endometrial Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract: IN SILICO DOCKING STUDIES OF CORDYCEPIN/PENTOSTATIN IN ADA1 (2017 AAAS Annual Meeting (February 16-20, 2017)) [aaas.confex.com]
- 4. irjms.com [irjms.com]
A Comparative Analysis of the Antioxidant Properties of Ophiocordyceps sinensis Extracts and Standard Antioxidants
For Immediate Release
In the ever-evolving landscape of natural product research, the quest for potent antioxidants continues to be a focal point for scientists in drug development and related fields. This guide provides an objective, data-driven comparison of the antioxidant capacity of various extracts from Ophiocordyceps sinensis, a fungus highly valued in traditional medicine, against established antioxidant compounds such as Quercetin, Rutin, Vitamin C, and the water-soluble Vitamin E analog, Trolox. This analysis is intended to serve as a valuable resource for researchers evaluating the potential of O. sinensis as a source of novel antioxidant agents.
Initially, this investigation sought to benchmark a specific compound, "Ophiocordylongiiside A." However, a thorough review of scientific literature and chemical databases did not yield a compound with this designation. Consequently, the focus of this guide has been pivoted to a broader, yet scientifically robust, comparison of the antioxidant activities of Ophiocordyceps sinensis extracts, for which there is a growing body of peer-reviewed data.
Comparative Antioxidant Activity
The antioxidant potential of a substance is commonly evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent. The efficacy in these assays is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity, or as Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant strength relative to Trolox.
The following table summarizes the quantitative antioxidant activity of different Ophiocordyceps sinensis extracts alongside benchmark antioxidants, as reported in various scientific studies.
| Substance | Assay | Metric | Value | Reference |
| Ophiocordyceps sinensis Extracts | ||||
| Natural Mycelium (Methanolic Extract) | DPPH | IC50 | 2.98 mg/mL | [1] |
| Cultured Mycelium (Methanolic Extract) | DPPH | IC50 | 2.81 mg/mL | [1] |
| Natural Mycelium (Methanolic Extract) | ABTS | IC50 | 4.94 mg/mL | [1] |
| Cultured Mycelium (Methanolic Extract) | ABTS | IC50 | 4.65 mg/mL | [1] |
| Fruiting Body (Cold Water Extract) | O₂⁻ Scavenging | TEAC | 18.4 µmol/g | [2] |
| Mycelial Extracts | DPPH | % Scavenging | 81-90% | [3] |
| Mycelial Extracts | ABTS | TEAC | 0.7-0.8 mM | [3] |
| Benchmark Antioxidants | ||||
| Quercetin | DPPH | IC50 | 4.60 ± 0.3 µM | [4] |
| Quercetin | ABTS | IC50 | 48.0 ± 4.4 µM | [4] |
| Quercetin | DPPH | IC50 | 0.55 µg/mL | [5] |
| Quercetin | ABTS | IC50 | 1.17 µg/mL | [5] |
| Rutin | DPPH | IC50 | 5.02 ± 0.4 µM | [4] |
| Rutin | ABTS | IC50 | 95.3 ± 4.5 µM | [4] |
| Rutin | DPPH | IC50 | 17.16 ± 0.23 µg/mL | [5] |
| Vitamin C (Ascorbic Acid) | DPPH | IC50 | 4.97 ± 0.03 µg/mL | [6] |
| Vitamin C (Ascorbic Acid) | ABTS | IC50 | 50 µg/mL | [7] |
| Trolox | ABTS | IC50 | 2.34 µg/mL | [6] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the commonly cited antioxidant assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 ± 0.1 at 517 nm.
-
Sample Preparation: Dissolve the test compounds (O. sinensis extracts or standards) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. A series of dilutions are then made from the stock solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions (e.g., 100 µL).
-
Initiation of Reaction: To each well/cuvette, add an equal volume of the DPPH working solution (e.g., 100 µL). A blank containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the reaction mixtures is measured at 517 nm using a spectrophotometer or a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent.
-
Reaction Mixture: Add a small volume of the diluted sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Visualizing Cellular Antioxidant Pathways and Experimental Workflows
To further aid in the understanding of the mechanisms of antioxidant action and the experimental procedures, the following diagrams have been generated.
Caption: The Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.
Caption: A simplified workflow of the DPPH radical scavenging assay for antioxidant activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. inabj.org [inabj.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Isolation of Ophiocordylongiiside A from Ophiocordyceps longiissima
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the isolation of Ophiocordylongiiside A, a putative bioactive glycoside from the fungus Ophiocordyceps longiissima. Due to the limited publicly available data on the specific isolation of this compound, this document outlines a primary isolation protocol based on the successful isolation of a similar compound, cordyglycoside A, from a related Cordyceps species. This is followed by a discussion and comparison of alternative and advanced purification techniques that offer potential advantages in terms of efficiency, yield, and purity.
Data Presentation: A Comparative Overview of Purification Techniques
The successful isolation of a target natural product hinges on the selection of an appropriate purification strategy. While specific quantitative data for the isolation of this compound is not yet published, the following table provides a representative comparison of different chromatographic techniques based on the isolation of flavonoid glycosides from a natural source. This data is intended to serve as a practical example for researchers when evaluating potential methods.
| Parameter | Primary Method: Silica Gel Column Chromatography | Alternative A: Preparative HPLC | Alternative B: High-Speed Counter-Current Chromatography (HSCCC) |
| Starting Material | Crude Methanolic Extract | Partially Purified Fraction | Crude or Partially Purified Extract |
| Stationary Phase | Silica Gel | C18, Phenyl, etc. | Liquid (Two-phase solvent system) |
| Mobile Phase | Gradient of organic solvents (e.g., Chloroform-Methanol) | Gradient of aqueous and organic solvents (e.g., Water-Acetonitrile) | Two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–water) |
| Representative Yield | Variable, often lower due to adsorption | High recovery of purified compound | High recovery, no irreversible adsorption[1] |
| Representative Purity | Moderate to high, may require further purification | >95% achievable | >95% achievable in a single step[1] |
| Scalability | Good for large scale | Limited by column size and cost | Excellent for large-scale separations |
| Solvent Consumption | High | Moderate to High | Moderate, solvent recycling is possible |
| Key Advantages | Low cost, well-established | High resolution and purity | No solid support, high sample loading, minimal sample loss |
| Key Disadvantages | Irreversible adsorption, lower resolution for complex mixtures | High pressure, potential for sample degradation, higher cost | Emulsion formation can be an issue, requires specific instrumentation |
Experimental Protocols
Primary Isolation Protocol (Adapted from the isolation of Cordyglycoside A)
This protocol provides a detailed methodology for the isolation of a glycosidic compound from a fungal source, based on established procedures for similar molecules.
1. Preparation of Fungal Material:
-
The fruiting bodies of Ophiocordyceps longiissima are collected, cleaned of any substrate, and air-dried.
-
The dried fungal material is then pulverized into a fine powder to maximize the surface area for extraction.
2. Extraction:
-
The powdered fungal material is extracted exhaustively with methanol (MeOH) at room temperature. This process is typically repeated three times to ensure complete extraction of the target compounds.
-
The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude methanolic extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Glycosides are typically expected to partition into the more polar fractions (e.g., ethyl acetate or the remaining aqueous fraction).
4. Chromatographic Purification:
-
Silica Gel Column Chromatography: The fraction enriched with the target glycoside is subjected to silica gel column chromatography.
-
The column is packed with silica gel and equilibrated with a non-polar solvent (e.g., chloroform).
-
The sample is loaded onto the column and eluted with a step-wise or gradient elution of increasing polarity, typically a chloroform-methanol mixture.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
-
Sephadex LH-20 Column Chromatography: Fractions containing the impure this compound are further purified using a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.
-
Preparative Thin-Layer Chromatography (pTLC): For final purification, preparative TLC may be employed using a suitable solvent system to yield the pure this compound.
Alternative Purification Method A: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers higher resolution and purity compared to traditional column chromatography.
1. Sample Preparation:
-
The enriched fraction containing this compound from the initial fractionation is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.
2. HPLC Conditions:
-
Column: A preparative C18 reversed-phase column is commonly used for the separation of polar glycosides.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and increasing the proportion of an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the chromophore of this compound.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected.
3. Post-Purification:
-
The collected fractions are pooled and the solvent is removed under reduced pressure to yield the purified this compound.
Alternative Purification Method B: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible sample adsorption.
1. Solvent System Selection:
-
A suitable two-phase solvent system is selected. A common system for glycosides is n-hexane-ethyl acetate-methanol-water in various ratios. The partition coefficient (K) of the target compound in this system is determined to be ideally between 0.5 and 2.0.
2. HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (either the upper or lower phase of the solvent system).
-
The apparatus is then rotated at a specific speed, and the mobile phase is pumped through the column.
-
Once hydrodynamic equilibrium is reached, the sample, dissolved in a mixture of the two phases, is injected.
-
The effluent is continuously monitored by a UV detector, and fractions are collected.
3. Isolation:
-
The fractions containing the pure this compound are combined and the solvent is evaporated.
Mandatory Visualization
Caption: Workflow for the primary isolation of this compound.
Caption: Comparison of purification pathways for this compound.
References
A Head-to-Head Comparison of Fungal Glycosides: Evaluating the Therapeutic Potential of Ophiocordyceps Polysaccharides and Other Fungal Glycosides
While the specific compound "Ophiocordylongiiside A" is not documented in the current scientific literature, the fungus from which its name is likely derived, Ophiocordyceps sinensis, is a rich source of bioactive glycosides. This guide provides a comparative analysis of polysaccharides from Ophiocordyceps sinensis against other notable fungal glycosides, focusing on their cytotoxic and anti-inflammatory properties. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds for therapeutic applications.
Introduction to Fungal Glycosides
Fungi are a prolific source of structurally diverse secondary metabolites, including a wide array of glycosides with significant pharmacological activities. These compounds, characterized by a sugar moiety linked to a non-sugar aglycone, have demonstrated potential as anti-inflammatory, cytotoxic, and immunomodulatory agents. Among the most studied are polysaccharides, sterol glycosides, and nucleoside analogs, each with distinct mechanisms of action.
Ophiocordyceps sinensis, a fungus highly valued in traditional medicine, produces various bioactive components, including polysaccharides, cordycepin (a nucleoside analog), and sterols.[1][2][3] Research has shown that extracts and isolated compounds from O. sinensis exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor activities.[2][4]
This guide will focus on the comparative efficacy of polysaccharides derived from Ophiocordyceps sinensis and other well-characterized fungal glycosides, providing a quantitative and methodological framework for their evaluation.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various fungal glycosides and extracts. The data is presented as IC50 values, which represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
Table 1: Cytotoxic Activity of Fungal Glycosides and Extracts against Cancer Cell Lines
| Fungal Source | Compound/Extract | Cell Line | IC50 Value | Reference |
| Ophiocordyceps sinensis | Polysaccharide (OS8P) | HT-29 (Colon) | 202.98 µg/mL | [5] |
| Ophiocordyceps sinensis | Cold Water Extract | A549 (Lung) | 58.2 µg/mL | [6][7] |
| Endophytic Fungus (from Lagopsis supina) | 2-methoxy-6-methyl-1,4-benzoquinone | A549 (Lung) | 1.00 µg/mL | [8] |
| Endophytic Fungus (from Lagopsis supina) | 2-methoxy-6-methyl-1,4-benzoquinone | HepG2 (Liver) | 0.91 µg/mL | [8] |
| Endophytic Fungus (from Lagopsis supina) | Penicillic Acid | A549 (Lung) | 18.95 µg/mL | [8] |
| Endophytic Fungus (from Lagopsis supina) | Penicillic Acid | HepG2 (Liver) | 10.67 µg/mL | [8] |
| Fusarium solani | Taxol | HeLa, HepG2, Jurkat, etc. | 0.005 - 0.2 µM | [9] |
| Pennicillium sp. (marine-derived) | Ergosta-8(14), 22-diene-3,5,6,7-tetraol | HepG2 (Liver) | 10.4 µg/mL | [10] |
Table 2: Anti-inflammatory Activity of Fungal Glycosides and Extracts
| Fungal Source | Compound/Extract | Assay | Cell Line | IC50 Value | Reference |
| Ophiocordyceps sinensis | 95% Ethanol Extract (EEOS-95) | IL-1β Inhibition | BV2 (Microglia) | 277 µg/mL | [11][12][13] |
| Ophiocordyceps sinensis | 95% Ethanol Extract (EEOS-95) | TNF-α Inhibition | BV2 (Microglia) | 507 µg/mL | [11][12][13] |
| Ophiocordyceps sinensis | 95% Ethanol Extract (EEOS-95) | IL-6 Inhibition | BV2 (Microglia) | 617 µg/mL | [11][12][13] |
| Cordyceps sinensis | 1-(5-Hydroxymethyl-2-furyl)-β-carboline | Superoxide Anion Inhibition | - | 0.45 µM | [14] |
| Cordyceps sinensis | 1-(5-Hydroxymethyl-2-furyl)-β-carboline | Elastase Release Inhibition | - | 1.68 µM | [14] |
| Xylaria nigripes | Polysaccharide | NO Production Inhibition | RAW264.7 | Strongest among tested | [3] |
| Grifola frondosa | Polysaccharide | TNF-α & IL-6 Inhibition | RAW264.7 | Weaker than XN and Lam | [3] |
| Lentinula edodes | Polysaccharide | TNF-α & IL-6 Inhibition | RAW264.7 | Weaker than XN and Lam | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the cytotoxic and anti-inflammatory activities of fungal glycosides.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fungal glycoside or extract and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by determining the concentration of the compound that causes a 50% reduction in the absorbance compared to the untreated control.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Seeding and Pre-treatment: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the fungal glycoside for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
IC50 Calculation: Construct a dose-response curve to determine the IC50 value for NO inhibition.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants (from cells treated with fungal glycosides and stimulated with LPS) and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-HRP) and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Concentration Calculation: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualization
Signaling Pathways
Fungal glycosides exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the NF-κB and Apoptosis pathways, which are common targets for anti-inflammatory and cytotoxic compounds, respectively.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[15][16] Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory fungal polysaccharides are thought to exert their effects by inhibiting this pathway.[17]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by fungal glycosides.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[1][18] Many cytotoxic compounds, including some fungal glycosides, induce apoptosis in cancer cells. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling routes.[1][8][18]
Caption: Overview of the intrinsic and extrinsic apoptosis pathways, potential targets for cytotoxic fungal glycosides.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of fungal glycosides for their biological activity.
Caption: A generalized workflow for the discovery and development of bioactive fungal glycosides.
Conclusion
While the specific compound "this compound" remains elusive in the current body of scientific literature, the broader class of glycosides from Ophiocordyceps and other fungi presents a promising area for therapeutic research. The data compiled in this guide indicates that fungal polysaccharides and other glycosidic compounds possess significant, albeit variable, cytotoxic and anti-inflammatory activities. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to conduct further comparative studies and to elucidate the mechanisms of action of these intriguing natural products. Further investigation into the structure-activity relationships of these glycosides will be crucial for the development of novel and effective therapeutic agents.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. Comparative anti-inflammatory characterization of selected fungal and plant water soluble polysaccharides [jstage.jst.go.jp]
- 4. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential bioactivities via anticancer, antioxidant, and immunomodulatory properties of cultured mycelial enriched β-D-glucan polysaccharides from a novel fungus Ophiocordyceps sinensis OS8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Cytotoxic Effects and Identification of Ophiocordyceps sinensis Bioactive Proteins Using Shotgun Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic sterols from marine-derived fungus Pennicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anti-Inflammatory Effects and Mechanism of the Submerged Culture of Ophiocordyceps sinensis and Its Possible Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Anti-Inflammatory Effects and Mechanism of the Submerged Culture of Ophiocordyceps sinensis and Its Possible Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory principles from Cordyceps sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Anti-inflammatory properties of polysaccharides from edible fungi on health-promotion: a review [frontiersin.org]
- 18. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Ophiocordylongiiside A
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for Ophiocordylongiiside A is not publicly available. This document provides guidance on its proper disposal based on established best practices for handling novel or uncharacterized bioactive compounds, which should be treated as potentially hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures.
Immediate Safety and Handling Precautions
Given the lack of specific toxicity data, this compound should be handled with the utmost care to minimize exposure. All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound and its associated waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A buttoned lab coat must be worn to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a properly fitted respirator may be necessary. Consult with your EHS department for guidance.
Waste Segregation and Containment
Proper segregation of waste is critical to ensure safe disposal and regulatory compliance. All waste contaminated with this compound should be classified as hazardous chemical waste.
Table 1: Waste Stream Classification and Containment
| Waste Type | Description | Container Type |
| Solid Waste | Contaminated PPE (gloves, etc.), weigh boats, pipette tips, bench paper. | A designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. |
| Liquid Waste | Solutions containing this compound, solvent rinses of contaminated glassware. | A compatible, shatter-resistant (e.g., plastic-coated glass or polyethylene) container with a secure screw cap. |
| Sharps Waste | Needles, syringes, contaminated glass Pasteur pipettes, or broken glass. | A rigid, puncture-resistant sharps container clearly labeled as "Hazardous Waste Sharps." |
| Empty Containers | The original vial or any container that held pure this compound. | Should be treated as hazardous waste and disposed of in the solid waste stream without rinsing. |
Step-by-Step Disposal Protocol
Step 1: Waste Accumulation
-
All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Keep waste containers closed at all times, except when adding waste.
-
Use secondary containment (e.g., a tray or bin) to capture any potential leaks from liquid waste containers.
Step 2: Labeling Hazardous Waste
-
Immediately label all waste containers with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." For mixtures, list all components and their approximate percentages.
-
The date when waste was first added to the container.
-
The principal investigator's name and laboratory location.
-
The relevant hazard characteristics (e.g., "Toxic," "Caution: Substance of Unknown Toxicity").
-
Step 3: Decontamination of Work Surfaces
-
After handling this compound, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
The cleaning materials (e.g., paper towels) should be disposed of as solid hazardous waste.
Step 4: Final Disposal
-
Once a waste container is full or has been in use for a specified period (consult your institutional policy, often 90 days), arrange for its collection by your institution's EHS department.
-
Do not dispose of any this compound waste down the sanitary sewer or in the regular trash.
-
The standard disposal method for this type of waste is high-temperature incineration by a licensed hazardous waste facility to ensure complete destruction.
Illustrative Hazard Information
The following table provides examples of the kind of information typically found in an SDS for a hazardous chemical. This is for illustrative purposes only and does not represent actual data for this compound.
Table 2: Example Hazard and Handling Data (Illustrative)
| Parameter | Example Information |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...). |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with water for 15 minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |
Mandatory Visualizations
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for managing a novel compound like this compound from receipt to final disposal.
Caption: Workflow for handling and disposing of a novel compound.
This document is intended for informational purposes for trained laboratory personnel. Always prioritize your institution's specific safety and disposal protocols.
Essential Safety and Handling Guidance for Ophiocordylongiiside A
Disclaimer: Information regarding the specific chemical properties, hazards, and handling procedures for Ophiocordylongiiside A is not currently available in public scientific literature or safety databases. The following guidance is based on best practices for handling novel or uncharacterized chemical compounds of biological origin, such as fungal metabolites or nucleoside analogs, which may possess cytotoxic or other hazardous properties. It is imperative to treat this compound as a potentially hazardous substance until its toxicological properties have been thoroughly investigated.
This guide provides a conservative framework for personal protective equipment (PPE), operational procedures, and disposal methods to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling compounds with unknown toxicity. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Handling solid compound (weighing, aliquoting) | - Full-face respirator with P100 (or N100) particulate filters- Chemical-resistant disposable gown- Double-layered nitrile gloves- Safety glasses (worn under the face shield of the respirator) | Prevents inhalation of fine powders and protects skin and eyes from contact. |
| Working with solutions (dissolving, dilutions, transfers) | - Chemical fume hood- Lab coat- Nitrile gloves- Safety glasses with side shields | Minimizes inhalation of aerosols and protects against splashes. |
| Cell culture and in vitro assays | - Biosafety cabinet (Class II)- Lab coat or disposable gown- Nitrile gloves- Safety glasses | Provides a sterile environment for the experiment while protecting the user from aerosols. |
| Animal handling (if applicable) | - N95 respirator or PAPR- Disposable gown- Double-layered nitrile gloves- Safety glasses or goggles | Protects against aerosols and direct contact with the compound or treated animals. |
General PPE Workflow:
The following diagram illustrates the correct sequence for donning and doffing PPE to minimize contamination.
Operational Plan for Safe Handling
A clear operational plan is essential to minimize exposure and ensure reproducible results.
2.1. Engineering Controls:
-
Chemical Fume Hood: All work with the solid form of this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of powders and vapors.
-
Biosafety Cabinet (BSC): For work involving cell cultures or other biological systems, a Class II BSC should be used to maintain sterility and contain aerosols.
-
Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination.
2.2. Standard Operating Procedure (SOP) for Handling:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or BSC is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling Solid Compound:
-
Perform all manipulations, including weighing and initial solubilization, within a chemical fume hood.
-
Use anti-static weigh boats and tools to minimize the dispersal of fine powders.
-
Handle the compound gently to avoid creating dust.
-
-
Handling Solutions:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.
-
Use positive displacement pipettes for viscous solutions to prevent aerosol generation.
-
Keep containers sealed when not in use.
-
Experimental Workflow for Cytotoxicity Assay:
The following diagram outlines a typical workflow for assessing the cytotoxicity of a novel compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
